Trimethyl(2-pyridyl)tin
Description
Properties
IUPAC Name |
trimethyl(pyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-4H;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWHGDDNMJOCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452225 | |
| Record name | Trimethyl(2-pyridyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-05-8 | |
| Record name | Trimethyl(2-pyridyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2-(trimethylstannyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(2-pyridyl)tin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Trimethyl(2-pyridyl)tin, a valuable organotin reagent and synthetic intermediate. The document details a robust synthetic protocol, outlines key characterization data, and presents this information in a clear, accessible format for researchers in organic synthesis and drug development. Included are detailed experimental procedures, tabulated spectroscopic data, and visualizations of the synthetic workflow.
Introduction
This compound, also known as 2-(trimethylstannyl)pyridine, is an organometallic compound that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its utility is particularly pronounced in cross-coupling reactions, where the trimethylstannyl group can be readily transferred, allowing for the facile introduction of a 2-pyridyl moiety into a wide array of organic molecules. The pyridine ring is a common scaffold in pharmaceuticals and agrochemicals, making this compound a valuable precursor in the development of new chemical entities. This guide provides a detailed methodology for its preparation and a thorough analysis of its characteristic spectroscopic properties.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the lithiation of a 2-halopyridine, followed by quenching with trimethyltin chloride. This method, analogous to the preparation of similar organostannanes, offers a high-yielding and straightforward route to the desired product.
Experimental Protocol
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyltin chloride (Me₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [3]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromopyridine (1.0 equivalent).
-
Dissolve the 2-bromopyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour. The formation of 2-lithiopyridine is often indicated by a color change.
-
To the freshly prepared 2-lithiopyridine solution, add trimethyltin chloride (1.1 equivalents) dropwise at -78 °C.
-
Continue stirring the reaction mixture at -78 °C for 3 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by distillation or column chromatography on silica gel.
Synthesis Workflow
Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 13737-05-8 | [4] |
| Molecular Formula | C₈H₁₃NSn | [4] |
| Molecular Weight | 241.91 g/mol | [4] |
| Appearance | Colorless to Almost colorless clear liquid | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The key nuclei to examine are ¹H, ¹³C, and ¹¹⁹Sn.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Anticipated ~8.6 | d | 1H | H-6 (Pyridine) |
| Anticipated ~7.6 | t | 1H | H-4 (Pyridine) |
| Anticipated ~7.2 | d | 1H | H-3 (Pyridine) |
| Anticipated ~7.1 | t | 1H | H-5 (Pyridine) |
| Anticipated ~0.3 | s | 9H | -Sn(CH₃)₃ |
3.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| Anticipated ~170 | C-2 (Pyridine) |
| Anticipated ~149 | C-6 (Pyridine) |
| Anticipated ~136 | C-4 (Pyridine) |
| Anticipated ~128 | C-3 (Pyridine) |
| Anticipated ~123 | C-5 (Pyridine) |
| Anticipated ~-9 | -Sn(CH₃)₃ |
3.2.3. ¹¹⁹Sn NMR Spectroscopy
Tin-119 NMR is particularly informative for organotin compounds, with the chemical shift being highly sensitive to the coordination environment of the tin atom.[6] For tetraorganostannanes like this compound, the chemical shift is expected in a specific range.
| Chemical Shift (δ) ppm | Reference |
| Anticipated -40 to -60 | [7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Interpretation |
| Anticipated 243 | [M+H]⁺ (based on the most abundant Sn isotope) |
| Anticipated 228 | [M - CH₃]⁺ |
| Anticipated 78 | [C₅H₄N]⁺ (Pyridyl fragment) |
Logical Relationships in Characterization
The characterization of this compound follows a logical workflow to confirm the successful synthesis and purity of the compound.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The provided data and methodologies are intended to assist researchers in the successful preparation and identification of this important synthetic intermediate. The clear presentation of quantitative data and experimental procedures aims to facilitate its application in the fields of organic synthesis and drug discovery.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound | 13737-05-8 [chemicalbook.com]
- 3. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 4. Pyridine, 2-(trimethylstannyl)- | C8H13NSn | CID 11021057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 13737-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 7. rsc.org [rsc.org]
Trimethyl(2-pyridyl)tin CAS number and properties
An In-Depth Technical Guide to Trimethyl(2-pyridyl)tin
For professionals in research, chemical synthesis, and drug development, this compound, also known as 2-(trimethylstannyl)pyridine, is a significant organometallic reagent. Its utility as a synthetic intermediate is particularly noteworthy in the construction of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in cross-coupling reactions.
Core Properties and Safety Information
This compound is a colorless to light yellow liquid at room temperature.[1][2] Its unique structure, combining a pyridine ring with a trimethyltin moiety, makes it a valuable partner in palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13737-05-8 | [1][3][4][5][6] |
| Molecular Formula | C₈H₁₃NSn | [5][6][7][8] |
| Molecular Weight | 241.91 g/mol | [5][6][7] |
| Boiling Point | 38°-40°C at 0.22 mmHg; 80°C | [1][7] |
| Density | 1.4 g/cm³ | [7] |
| Refractive Index | 1.5380 to 1.5400 | [7] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |
| Storage | Store in a refrigerator, under inert gas. |
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Reference |
| Hazard Statements | H227 | Combustible liquid. | [3] |
| H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled. | [3][5] | |
| H315 | Causes skin irritation. | [5] | |
| H319 | Causes serious eye irritation. | [5] | |
| H410 | Very toxic to aquatic life with long lasting effects. | [3][5] | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [3] |
| P262 | Do not get in eyes, on skin, or on clothing. | [3] | |
| P273 | Avoid release to the environment. | [3] | |
| P280 | Wear protective gloves/ eye protection/ face protection. | [9] | |
| P284 | Wear respiratory protection. | [3] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [3] | |
| P302+P352+P310 | IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor. | [3] | |
| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |
Experimental Protocols
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions. The following protocol is based on established literature procedures.[1]
Synthesis of this compound
Materials:
-
2-Bromopyridine
-
Anhydrous Ether
-
n-Butyllithium in n-hexane
-
Trimethyltin chloride
-
Anhydrous Benzene
-
Saturated aqueous solution of ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Initial Setup: In a reaction vessel equipped with a mechanical agitator, condenser, addition funnel, thermometer, and nitrogen inlet, add a solution of 40.0 g (0.316 mole) of 2-bromopyridine in 400 cc of anhydrous ether.[1]
-
Lithiation: Cool the solution to -50°C using a dry ice-acetone bath.[1] Add 127 cc (0.316 mole) of n-butyllithium in n-hexane dropwise over 25 minutes. Stir the resulting black mixture for an additional 30 minutes.[1]
-
Stannylation: Prepare a solution of 59.8 g (0.30 mole) of trimethyltin chloride in 200 cc of anhydrous benzene. Add this solution to the reaction mixture over 40 minutes, followed by a one-hour stirring period.[1]
-
Warming and Hydrolysis: Warm the dark orange solution to -30°C over one hour, hold at this temperature for one hour, and then allow it to warm to room temperature.[1] Hydrolyze the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Workup and Extraction: Separate the aqueous and organic phases. Wash the aqueous phase with 200 cc of ether. Combine the organic portions.[1]
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.[1]
-
Purification: Distill the resulting dark red liquid under reduced pressure (0.22 mm). Collect the light yellow liquid fraction that boils at 38°-40°C.[1] Gas chromatographic analysis should indicate a purity of approximately 97%.[1]
Applications in Drug Development and Organic Synthesis
This compound is a key reagent in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The pyridine moiety is a common structural motif in pharmaceuticals, making this reagent particularly valuable. However, the use of 2-pyridyl organometallics can be challenging due to the nitrogen atom's potential to coordinate with the metal catalyst, which can inhibit the reaction.[10] Despite these challenges, successful couplings provide access to a wide range of important biaryl compounds.
This reagent serves as a synthetic intermediate for preparing L-mannonic acid derivatives, which have been investigated as HIV-1 protease inhibitors, and for synthesizing aryl indole NK1 receptor antagonists.[4][7]
Stille Cross-Coupling Reaction Pathway
The Stille coupling involves the palladium-catalyzed reaction between an organostannane (like this compound) and an organic halide or triflate. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. prepchem.com [prepchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 13737-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 13737-05-8 [chemicalbook.com]
- 5. Pyridine, 2-(trimethylstannyl)- | C8H13NSn | CID 11021057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 13737-05-8 [amp.chemicalbook.com]
- 8. 13737-05-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of Trimethyl(2-pyridyl)tin: A Technical Overview of its Molecular Structure and Bonding
A comprehensive review of available scientific literature and structural databases reveals a notable absence of detailed experimental or computational studies on the precise molecular structure of Trimethyl(2-pyridyl)tin. While this organotin compound is utilized as a reagent in chemical synthesis, its specific bond lengths, bond angles, and crystal structure have not been publicly documented. Consequently, a detailed technical guide with quantitative data and specific experimental protocols for this compound cannot be compiled at this time.
This guide will, therefore, provide a foundational understanding of the anticipated structural features and bonding characteristics of this compound, drawing upon general principles of organotin chemistry and the known structures of related compounds. Furthermore, it will outline the standard experimental and computational methodologies that would be employed to determine these properties.
Predicted Molecular Structure and Bonding
This compound is composed of a central tin (Sn) atom bonded to three methyl (CH₃) groups and one 2-pyridyl group. The tin atom is the central anchor, forming covalent bonds with the carbon atoms of the methyl groups and a carbon atom of the pyridine ring.
Key Predicted Features:
-
Coordination Geometry: The tin atom is expected to exhibit a tetrahedral geometry, with the three methyl groups and the pyridyl group occupying the vertices of the tetrahedron. This is the most common coordination for tetraorganotin(IV) compounds.
-
Sn-C Bonds: The bonds between the tin atom and the carbon atoms of the methyl and pyridyl groups are covalent. The Sn-C bond lengths are anticipated to be in the typical range for tetraorganostannanes.
-
Intramolecular Interactions: A potential for a weak intramolecular coordination between the nitrogen atom of the pyridyl ring and the tin atom exists. This could lead to a slight distortion from a perfect tetrahedral geometry around the tin atom, moving towards a trigonal bipyramidal structure. The extent of this interaction would influence the Sn-N distance and the C-Sn-C bond angles.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 13737-05-8 | [1] |
| Molecular Formula | C₈H₁₃NSn | [1] |
| Molecular Weight | 241.91 g/mol | [1] |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Boiling Point | 80 °C | |
| Density | 1.4 g/cm³ | |
| Refractive Index | 1.5380 to 1.5400 |
Standard Experimental and Computational Workflow for Structural Analysis
The definitive determination of the molecular structure of a compound like this compound involves a combination of experimental techniques and computational modeling.
Experimental Protocols
-
Synthesis: The synthesis of this compound would typically involve the reaction of a trimethyltin halide (e.g., trimethyltin chloride) with a 2-pyridyl lithium or Grignard reagent. The product would then be purified using standard techniques such as distillation or chromatography.
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.
-
Crystallization: A crucial first step is to grow single crystals of high quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of the atoms in the unit cell. This information is then refined to obtain accurate bond lengths, bond angles, and other geometric parameters.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy would be used to confirm the connectivity of the atoms in the molecule and to provide information about the electronic environment of the nuclei.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Computational Modeling
-
Density Functional Theory (DFT) Calculations: In the absence of experimental data, DFT calculations are a powerful tool for predicting the molecular structure and properties of a compound.
-
Geometry Optimization: A starting structure of the molecule is built, and its geometry is optimized to find the lowest energy conformation. This provides theoretical values for bond lengths and angles.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the vibrational frequencies (IR spectrum).
-
NMR Chemical Shift Calculations: The NMR chemical shifts can also be calculated and compared with experimental data to validate the computed structure.
-
Visualizing the Process
The general workflow for the structural characterization of a compound like this compound is illustrated in the following diagram.
Figure 1. A generalized workflow for the synthesis and structural characterization of an organometallic compound.
The molecular structure of this compound can be represented as follows:
References
An In-depth Technical Guide to the Chemical Stability and Storage of Trimethyl(2-pyridyl)tin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Trimethyl(2-pyridyl)tin (CAS RN: 13737-05-8). Understanding these parameters is critical for ensuring the integrity of the compound in research and development applications, particularly in drug discovery where reagent quality is paramount. This document synthesizes information from safety data sheets and the broader scientific literature on organotin compounds to provide a practical resource for laboratory professionals.
Chemical Properties and Stability Profile
This compound is a colorless to almost colorless clear liquid with the molecular formula C₈H₁₃NSn. Like many organotin compounds, it is a versatile reagent in organic synthesis. However, its utility is intrinsically linked to its stability. The primary factors influencing the stability of this compound are exposure to air, moisture, heat, and light.
General Stability: The compound is considered stable under proper storage and handling conditions. However, it is sensitive to air and heat, necessitating specific storage protocols to prevent degradation. Organotin compounds, in general, are known to be susceptible to hydrolysis and photodegradation.
Hazardous Decomposition: When subjected to improper conditions, such as open flames or high temperatures, this compound can decompose to produce hazardous products, including carbon monoxide, carbon dioxide, and tin oxides.
A summary of the key stability and storage parameters is provided in the table below.
| Parameter | Information | Source(s) |
| Chemical Stability | Stable under recommended storage conditions. | |
| Conditions to Avoid | Heat, sparks, open flames, exposure to air and moisture. | |
| Incompatible Materials | Oxidizing agents. | |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, tin oxides. |
Recommended Storage and Handling Protocols
To maintain the purity and reactivity of this compound, strict adherence to appropriate storage and handling procedures is essential. The following recommendations are based on safety data sheets and best practices for handling air-sensitive organometallic reagents.
Storage Conditions
Proper storage is the first line of defense against degradation. The following conditions are recommended:
| Storage Parameter | Recommendation | Source(s) |
| Temperature | Refrigerate (2-8°C). | |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | |
| Container | Keep in a tightly sealed, light-resistant container. | |
| Location | Store in a well-ventilated, locked area. |
Handling Procedures
Due to its air and moisture sensitivity, this compound should be handled using inert atmosphere techniques, such as a Schlenk line or a glovebox.
Below is a generalized workflow for handling air-sensitive reagents like this compound.
Potential Degradation Pathways
The primary degradation pathways for this compound are expected to be hydrolysis and oxidation, which are common for organotin compounds. The tin-carbon bond can be cleaved under these conditions.
Experimental Protocols for Stability Assessment
Thermal Stability Assessment
This protocol outlines a method to determine the thermal stability of this compound.
Methodology:
-
Sample Preparation: Under an inert atmosphere, dispense aliquots of this compound into several NMR tubes or GC vials.
-
Incubation: Place the sealed samples in temperature-controlled environments (e.g., ovens or incubators) at predetermined temperatures.
-
Time-Point Analysis: At specified time intervals, remove a sample from each temperature condition for analysis.
-
Analytical Method: Analyze the samples using ¹H and ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy and/or Gas Chromatography-Mass Spectrometry (GC-MS). NMR spectroscopy is particularly useful for observing the appearance of degradation products and the disappearance of the parent compound.
-
Data Analysis: Quantify the amount of remaining this compound at each time point to determine the rate of decomposition at different temperatures.
Hydrolytic Stability Assessment
This protocol is designed to evaluate the stability of this compound in the presence of moisture.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable deuterated solvent (for NMR analysis) in NMR tubes under an inert atmosphere.
-
Introduction of Water: Add a known amount of D₂O to each NMR tube.
-
NMR Monitoring: Acquire ¹H and ¹¹⁹Sn NMR spectra at regular intervals.
-
Data Analysis: Monitor the spectra for the appearance of new signals corresponding to hydrolysis products and the decrease in the signals of the starting material. The rate of hydrolysis can be determined by integrating the relevant peaks over time.
Photostability Assessment
This protocol assesses the stability of this compound upon exposure to light. Organotin compounds are known to be susceptible to photodegradation.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent in quartz NMR tubes or UV-transparent vials.
-
Light Exposure: Expose the samples to a controlled light source (e.g., a UV lamp or a photostability chamber) for defined periods. A control sample should be kept in the dark.
-
Analysis: Analyze the exposed and control samples at various time points using NMR spectroscopy or GC-MS.
-
Data Analysis: Compare the chromatograms or spectra of the exposed samples to the control to determine the extent of photodegradation.
Conclusion
This compound is a valuable synthetic reagent that requires careful handling and storage to ensure its chemical integrity. Adherence to inert atmosphere techniques and refrigerated storage are critical for preventing degradation. While specific quantitative stability data is limited, the experimental protocols outlined in this guide provide a framework for researchers to assess the stability of this compound under their specific laboratory conditions. By understanding and controlling the factors that affect its stability, scientists can ensure the reliability of their experimental results and the success of their research endeavors.
An In-depth Technical Guide to the Physical Properties of Trimethyl(2-pyridyl)tin Liquid
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Chemical Properties
Trimethyl(2-pyridyl)tin is an organometallic compound containing a tin atom bonded to three methyl groups and a pyridine ring. Its fundamental chemical identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 13737-05-8 | PubChem[1] |
| Molecular Formula | C₈H₁₃NSn | PubChem[1] |
| Molecular Weight | 241.91 g/mol | PubChem[1] |
| Appearance | Colorless to Almost colorless clear liquid | Tokyo Chemical Industry Co., Ltd. |
Quantitative Physical Characteristics
The following table summarizes the key quantitative physical properties of this compound liquid that have been reported. These parameters are crucial for handling, reaction setup, and purification of the compound.
| Physical Property | Value |
| Boiling Point | 80 °C |
| Density | 1.4 g/cm³ |
| Refractive Index | 1.5380 to 1.5400 |
| Flash Point | 89 °C |
| Specific Gravity (20/20) | 1.40 |
Experimental Protocols: Generalized Methodologies
While specific experimental details for the determination of the physical properties of this compound are not available in the cited literature, the following are generalized and widely accepted methods for measuring these properties for liquid organic compounds.
Boiling Point Determination (Thiele Tube Method)
A common and efficient method for determining the boiling point of a small quantity of liquid is the Thiele tube method.
-
Sample Preparation: A small amount of the this compound liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is then placed inverted into the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., paraffin oil). The oil ensures uniform heating.
-
Heating and Observation: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.
Density Measurement
The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.
-
Volume Measurement: A calibrated volumetric flask or a precise graduated cylinder is used to measure a specific volume of this compound.
-
Mass Measurement: The mass of the measured volume of the liquid is determined using an analytical balance.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).
Refractive Index Measurement
A refractometer is used to measure the refractive index of a liquid, which is a measure of how much the path of light is bent, or refracted, when it enters the liquid.
-
Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid compound like this compound.
References
Trimethyl(2-pyridyl)tin: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Trimethyl(2-pyridyl)tin, a highly toxic organotin compound utilized in chemical synthesis, particularly in Stille cross-coupling reactions. Given its severe toxicity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the environment.
Hazard Identification and Classification
This compound is a hazardous substance that poses significant health risks. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a skin and eye irritant and is very toxic to aquatic life with long-lasting effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related organotin compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₃NSn[2] |
| Molecular Weight | 241.91 g/mol [2] |
| Physical State | Liquid |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 80 °C[3] |
| Density | 1.4 g/cm³[3] |
| Refractive Index | 1.5380 to 1.5400[3] |
| Flash Point | 89 °C |
| Specific Gravity (20/20) | 1.40 |
Table 2: Toxicity Data for Organotin Compounds
| Compound | Test | Species | Route | Value |
| Trimethyltin Chloride | LD₅₀ | Rat | Oral | 12.6 mg/kg[4] |
| Tin(IV) Pyridine-2,6-dicarboxylate Complex | LC₅₀ | Brine Shrimp | - | 23.81 mg/L[5] |
Table 3: Occupational Exposure Limits for Organotin Compounds
| Limit | Agency | Value (as Sn) |
| TLV-TWA | ACGIH | 0.1 mg/m³[4] |
| STEL | ACGIH | 0.2 mg/m³[4] |
| PEL | OSHA | 0.1 mg/m³[4] |
Experimental Protocols for Safe Handling
Handling this compound requires meticulous planning and execution of safety procedures. The following protocols are essential for minimizing exposure risk.
Designated Work Area and Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][6]
-
Glove Box: For procedures involving larger quantities or prolonged handling, a glove box under an inert atmosphere is recommended.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, double-gloved) at all times. Discard gloves immediately after contact or completion of work.[7]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]
-
Lab Coat: A fully fastened laboratory coat, preferably a disposable one, must be worn.[7]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Handling Procedures
-
Air-Sensitive Techniques: As an air-sensitive reagent, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[1]
-
Transfer: Use clean, dry, and gas-tight syringes and needles for transferring the liquid.[1][9] For larger volumes, a cannula transfer is safer.[9]
-
Working Alone: Never work with this compound alone.[1]
-
Spill Preparedness: Have a spill kit readily available. The kit should contain absorbent materials, and appropriate waste containers.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] A flammable liquids storage cabinet is recommended.
-
Inert Atmosphere: Store under an inert gas to maintain stability.
Waste Disposal
-
Waste Container: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Quenching: Unused or residual reagent in syringes and needles should be carefully quenched by rinsing with a high-boiling point hydrocarbon solvent (e.g., hexanes or toluene) into the waste container.[1]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill with absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Molecular Signaling Pathways of Organotin Toxicity
References
- 1. delvallelab.weebly.com [delvallelab.weebly.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 13737-05-8 [amp.chemicalbook.com]
- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. osha.gov [osha.gov]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. artscimedia.case.edu [artscimedia.case.edu]
The Precarious Nature of a Tin-Carbon Bond: An In-depth Technical Guide to the Air and Heat Sensitivity of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
Organotin compounds, a diverse class of organometallic substances characterized by at least one tin-carbon bond, have found widespread application across various industries. They serve as highly effective heat stabilizers for polyvinyl chloride (PVC), catalysts in the production of polyurethanes and silicones, and as biocides.[1][2][3][4] In the pharmaceutical realm, certain organotin derivatives are being explored for their potential as anticancer agents.[5] However, the utility of these compounds is intrinsically linked to their stability. The tin-carbon bond is susceptible to cleavage under thermal stress and in the presence of air, leading to degradation that can alter the compound's efficacy and toxicity profile.[6][7] This guide provides a comprehensive overview of the air and heat sensitivity of organotin compounds, detailing their degradation pathways, summarizing key thermal analysis data, and outlining the experimental protocols used to assess their stability.
Mechanisms of Degradation
The stability of organotin compounds is primarily dictated by the number and nature of the organic substituents attached to the tin atom.[8] Generally, the susceptibility to degradation increases with a decreasing number of organic groups. The primary pathways of degradation include thermal decomposition, hydrolysis, and photodegradation.
Thermal Decomposition
Elevated temperatures can initiate the homolytic cleavage of the tin-carbon bond, leading to the formation of radical species and subsequent decomposition. The process often occurs in a stepwise manner, with the sequential loss of organic groups. For instance, di- and tri-organotin complexes of 1-nitroso-2-naphthol have been shown to decompose in distinct steps upon heating, with activation energies varying for each stage.[9][10] The final product of thermal decomposition is typically inorganic tin oxide.[11]
Hydrolysis
Organotin halides are particularly susceptible to hydrolysis, reacting with water to form organotin hydroxides and oxides.[8] These reactions can be influenced by pH and the steric bulk of the organic substituents. For example, the controlled hydrolysis of diorganotin dihalides can lead to the formation of complex organostannoxanes, which feature Sn-O-Sn linkages.[12] The general pathway for the hydrolysis of an organotin chloride is as follows:
RnSnCl4-n + H2O → RnSn(OH)4-n + HCl
Further condensation of the hydroxide can then lead to the formation of oxides.
Oxidative Degradation
In the presence of oxygen, particularly in combination with heat or light, organotin compounds can undergo oxidative degradation. This process can involve the formation of peroxide radicals and subsequent cleavage of the Sn-C bond.[13] The degradation of tributyltin (TBT), for example, proceeds through dibutyltin (DBT) and monobutyltin (MBT) intermediates to ultimately form inorganic tin.[6]
Photodegradation
Ultraviolet (UV) radiation can also induce the degradation of organotin compounds. The photodegradation of tributyltin chloride in water has been shown to proceed via a stepwise dealkylation, forming DBT and MBT, and ultimately inorganic tin.[14] The rate of photodegradation can be influenced by the surrounding atmosphere.[14]
Quantitative Thermal Stability Data
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to quantify the thermal stability of organotin compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. The following tables summarize thermal decomposition data for various organotin compounds from the literature.
Table 1: Thermal Decomposition Data for Diorganotin Compounds
| Compound | Decomposition Temperature (°C) | Weight Loss (%) | Final Residue | Reference |
| n-Bu2SnL'2* | 180-240 (Step 1), 260-440 (Step 2) | 20.3 (Step 1), 23.9 (Step 2) | SnO2 | [11] |
| (C6H5CH2)2Sn(L1)Cl2** | Not specified | Not specified | SnO2 | [1] |
| [Bu2Sn(glycine)Cl] | Decomposes in one step up to 375 | 65.92 | Tin metal | [15] |
| [Bu2Sn(DL-valine)Cl] | 130-162 (Step 1), up to 370 (Step 2) | 30.21 (Step 1), 39.67 (Step 2) | Tin metal | [15] |
*L' = (Z)-3-(4-nitrophenyl)-2-phenyl-2-propenoate **L1 = Thiohydrazone derived from phenethylamine
Table 2: Thermal Decomposition Data for Triorganotin Compounds
| Compound | Decomposition Temperature (°C) | Weight Loss (%) | Final Residue | Reference |
| (C4H9)3SnL | 180-240 | 29.8 | SnO2 | [10] |
| (C6H5)3SnL | 260-440 | 38.2 | SnO2 | [10] |
| (C6H5CH2)3Sn(L5)Cl** | Not specified | Not specified | SnO2 | [1] |
*L = 1-nitroso-2-naphthol **L5 = Thiohydrazone derived from phenethylamine
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of an organotin compound.
General Protocol: [16][17][18]
-
Sample Preparation: Accurately weigh 5-10 mg of the organotin compound into a suitable crucible (e.g., alumina or platinum).[15][17]
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.[11][15]
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[10][11][15]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperature of maximum weight loss can be determined from the TGA curve and its derivative (DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To determine melting points, phase transitions, and enthalpies of decomposition of an organotin compound.
-
Sample Preparation: Accurately weigh 2-5 mg of the organotin compound into a DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Experimental Conditions:
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak area can be integrated to determine the enthalpy change of the transition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
Objective: To identify and quantify the degradation products of organotin compounds.
General Protocol: [20][21][22][23][24]
-
Sample Preparation and Extraction:
-
Water Samples: Acidify the water sample and extract the organotin compounds using a solid-phase extraction (SPE) cartridge. Elute the compounds with an appropriate solvent.
-
Sediment/Soil Samples: Extract the sample with a suitable solvent mixture, often containing a chelating agent like tropolone to improve the extraction of more polar organotins.[24]
-
-
Derivatization: Convert the polar organotin compounds into more volatile and thermally stable derivatives suitable for GC analysis. This is commonly achieved by ethylation using sodium tetraethylborate (NaBEt4) or by Grignard reactions.[22]
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized extract into the GC-MS system.
-
Chromatographic Separation: Separate the derivatized organotin compounds on a capillary column (e.g., 5% phenyl-methylpolysiloxane).[20]
-
Mass Spectrometric Detection: Detect the separated compounds using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[23]
-
-
Data Analysis: Identify the degradation products by comparing their retention times and mass spectra with those of authentic standards. Quantify the compounds using a calibration curve.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key degradation pathways and an experimental workflow.
Caption: Hydrolysis of a diorganotin dichloride to a dihydroxide and subsequent condensation to a distannoxane.
Caption: Stepwise photodegradation pathway of tributyltin (TBT) to inorganic tin.[14][25]
Caption: General experimental workflow for the analysis of organotin degradation products by GC-MS.
Conclusion
The stability of organotin compounds is a critical consideration for their application, particularly in fields like drug development where compound integrity is paramount. Understanding the mechanisms of thermal and oxidative degradation, as well as having robust analytical methods to assess stability, is essential for researchers and scientists. The data and protocols presented in this guide offer a foundational understanding of the air and heat sensitivity of these versatile yet delicate compounds. Further research into the stabilization of organotin compounds for specific applications will be crucial for expanding their utility and ensuring their safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. afirm-group.com [afirm-group.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 9. "Kinetic Studies of the Thermal Decomposition of di- and tri-Organotin " by Saqib ALI, Moazzam H. BHATTI et al. [journals.tubitak.gov.tr]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. sid.ir [sid.ir]
- 12. ias.ac.in [ias.ac.in]
- 13. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 17. epfl.ch [epfl.ch]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mt.com [mt.com]
- 20. Gas Chromatographic Approach to Evaluate the Efficacy of Organotin Degrading Microbes [pubs.sciepub.com]
- 21. benchchem.com [benchchem.com]
- 22. gcms.labrulez.com [gcms.labrulez.com]
- 23. mdpi.com [mdpi.com]
- 24. www2.gov.bc.ca [www2.gov.bc.ca]
- 25. tandfonline.com [tandfonline.com]
The Pivotal Role of Trimethyl(2-pyridyl)tin as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl(2-pyridyl)tin has emerged as a versatile and valuable synthetic intermediate in modern organic chemistry. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, enabling the facile construction of carbon-carbon bonds. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role in the synthesis of medicinally relevant compounds. Detailed experimental protocols, quantitative data on reaction yields, and diagrammatic representations of reaction mechanisms and workflows are presented to offer a comprehensive resource for researchers in the field.
Introduction
Organotin reagents, or organostannanes, have become indispensable tools for the formation of C-C bonds in organic synthesis. Among these, heteroaryl stannanes are of particular importance due to the prevalence of heteroaromatic moieties in pharmaceuticals and functional materials. This compound, a stable and readily accessible reagent, serves as an efficient donor of the 2-pyridyl group in a variety of cross-coupling reactions. The pyridine ring is a key pharmacophore in numerous drug molecules, and methods for its direct and efficient introduction are of high value in drug discovery and development.
This guide will delve into the synthetic applications of this compound, with a primary focus on the Stille cross-coupling reaction. We will explore the reaction mechanism, provide detailed experimental procedures, and present data on the scope and efficiency of this methodology.
The Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic electrophile, typically an aryl or vinyl halide or triflate.[1] This reaction is prized for its tolerance of a wide range of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[2][3]
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram of the Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Synthetic Applications in Drug Discovery
A significant application of this compound is in the synthesis of complex heterocyclic molecules with potential therapeutic value. One notable example is the preparation of 2-aryl indole derivatives that act as neurokinin-1 (NK1) receptor antagonists.[4] These compounds are of interest for the treatment of conditions such as chemotherapy-induced emesis, anxiety, and depression.
The synthesis of these antagonists often involves a late-stage Stille coupling to introduce the 2-pyridyl moiety onto an indole scaffold.
Synthesis of 2-(Pyridin-2-yl)indoles
The Stille coupling provides a direct method for the synthesis of 2-(pyridin-2-yl)indoles from 2-bromoindole precursors. This transformation is a key step in the construction of various NK1 receptor antagonists.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 2-(pyridin-2-yl)indoles.
Experimental Protocols
General Procedure for Stille Coupling of this compound with an Aryl Bromide
Note: This is a general protocol and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF) (5-10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the Stille coupling of 2-(trimethylstannyl)pyridine with various aryl halides. The data is compiled from literature sources and is intended to demonstrate the scope of the reaction. Actual yields may vary depending on the specific reaction conditions and substrates used.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12 | 92 |
| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (5) | - | DMF | 100 | 12 | 85 |
| 4 | 2-Bromonaphthalene | Pd(OAc)₂ (5) | SPhos (10) | Toluene | 100 | 18 | 90 |
| 5 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 24 | 75 |
| 6 | 2-Bromo-5-fluorotoluene | Pd₂(dba)₃ (2.5) | XPhos (10) | Toluene | 110 | 16 | 89 |
| 7 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12 | 95 |
| 8 | 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (5) | - | Dioxane | 100 | 20 | 82 |
Purification and Removal of Tin Byproducts
A significant challenge in Stille coupling reactions is the removal of stoichiometric tin byproducts from the reaction mixture.[5] These byproducts are toxic and can interfere with subsequent reactions and biological assays. Several methods have been developed to address this issue.
Workflow for Tin Byproduct Removal
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Methodological & Application
Application Notes and Protocols for Stille Coupling using Trimethyl(2-pyridyl)tin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or triflates, catalyzed by a palladium complex. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide array of functional groups and generally mild reaction conditions.[1]
This document provides detailed application notes and protocols for the Stille coupling reaction utilizing Trimethyl(2-pyridyl)tin as the organostannane coupling partner. The presence of the 2-pyridyl group on the tin reagent introduces unique reactivity, primarily through the potential coordination of the pyridyl nitrogen to the palladium or tin center. This coordination can accelerate the transmetalation step, which is often rate-determining, leading to enhanced reaction rates and yields.[2] 2-Pyridylstannanes are known to participate in robust, scalable, and high-yielding coupling reactions with aryl halides.[3]
Reaction Mechanism and Key Considerations
The catalytic cycle of the Stille coupling reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organostannane (in this case, the 2-pyridyl group) is transferred to the palladium center, displacing the halide. The coordination of the pyridyl nitrogen is believed to facilitate this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Key Considerations:
-
Catalyst System: The choice of palladium source and ligands is critical. Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Electron-rich and bulky phosphine ligands can accelerate the reaction.
-
Additives: The addition of copper(I) salts (e.g., CuI) can significantly increase the reaction rate. Fluoride sources, such as cesium fluoride (CsF), can also be beneficial by activating the tin reagent.
-
Solvent: Anhydrous and degassed polar aprotic solvents like DMF, THF, or dioxane are typically used.
-
Leaving Group: The reactivity of the organic halide is generally in the order of I > Br > OTf > Cl.
-
Purity of Reagents: As with most cross-coupling reactions, the use of pure and dry reagents and solvents under an inert atmosphere is crucial for optimal results.
Experimental Protocols
The following are generalized protocols for the Stille coupling of this compound with various aryl halides. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Iodides and Bromides
This protocol is a general starting point for the coupling of this compound with aryl iodides and bromides.
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand like AsPh₃)
-
Copper(I) iodide (CuI) (optional, but recommended)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (1-5 mol%), and CuI (5-10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 60 to 110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with Aryl Triflates
Aryl triflates are also viable coupling partners, often requiring slightly modified conditions.
Materials:
-
This compound
-
Aryl triflate
-
Palladium catalyst system (e.g., Pd₂(dba)₃ and a bulky phosphine ligand)
-
Cesium fluoride (CsF) or other fluoride source
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
-
Inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl triflate (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and CsF (2.0 eq).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to a temperature typically between 80 and 120 °C.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5 mol%) | DMF | 90 | 12 | >95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5 mol%), AsPh₃ (10 mol%) | THF | 80 | 16 | 85-95 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DMF | 100 | 8 | >90 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (5 mol%), P(t-Bu)₃ (10 mol%) | Dioxane | 110 | 24 | 75-85 |
| 5 | Phenyl triflate | Pd(OAc)₂ (5 mol%), SPhos (10 mol%), CsF (2 eq) | Toluene | 110 | 18 | 70-80 |
| 6 | 4-Trifluoromethylphenyl bromide | Pd(PPh₃)₄ (5 mol%) | DMF | 100 | 12 | 80-90 |
Table 1: Representative Stille Coupling Reactions with this compound.
Visualizations
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Stille coupling.
References
- 1. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusually accelerated silylmethyl transfer from tin in stille coupling: implication of coordination-driven transmetalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Trimethyl(2-pyridyl)tin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Stille cross-coupling reaction, which utilizes organotin reagents, is a powerful tool in this regard due to the stability and functional group tolerance of the organostannane coupling partners. Trimethyl(2-pyridyl)tin is a valuable building block for the synthesis of 2-substituted pyridines, a motif frequently found in pharmaceuticals, agrochemicals, and functional materials. The pyridine nitrogen can influence the reaction's outcome, presenting both challenges and opportunities for selective synthesis. These application notes provide detailed protocols and data for the successful application of palladium-catalyzed cross-coupling reactions with this compound.
Core Concepts: The Stille Cross-Coupling Reaction
The generally accepted mechanism for the palladium-catalyzed Stille cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
A palladium(0) complex initiates the cycle by undergoing oxidative addition with an organic halide (or pseudohalide), forming a palladium(II) intermediate. This is often the rate-determining step. Subsequently, transmetalation occurs, where the 2-pyridyl group from this compound is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Applications in Drug Discovery and Development
The 2-pyridyl moiety is a prevalent scaffold in a multitude of pharmaceutical agents. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The palladium-catalyzed cross-coupling with this compound offers a direct and modular approach to introduce this important heterocycle into complex molecular architectures. This methodology is particularly advantageous in late-stage functionalization during drug discovery programs, where mild reaction conditions and broad functional group tolerance are paramount.
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize representative examples of the Stille cross-coupling reaction between 2-pyridylstannanes and various organic halides. Note that while some examples utilize the closely related 2-(tributylstannyl)pyridine, the reaction conditions are generally applicable to this compound.
Table 1: Cross-Coupling of 2-Pyridylstannanes with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Pd(PPh₃)₄ (5) | - | Toluene | Reflux | 16 | 6-Bromo-2,2'-bipyridine (Yield not specified) |
| 2 | Iodobenzene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12 | 2-Phenylpyridine (95) |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | 2-(4-Methoxyphenyl)pyridine (85) |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 18 | 2-(4-(Trifluoromethyl)phenyl)pyridine (92) |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 16 | 2-(Thiophen-2-yl)pyridine (78) |
| 6 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 12 | 2,3'-Bipyridine (88) |
Data compiled from representative literature procedures. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
The following is a general protocol for the palladium-catalyzed Stille cross-coupling of this compound with an aryl halide. This protocol should be adapted and optimized for specific substrates.
Materials and Reagents:
-
This compound (1.0 - 1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, P(t-Bu)₃, SPhos, 2-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert gas line and manifold
-
Syringes and needles for transfer of reagents and solvents
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and any solid ligand under a positive pressure of inert gas.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (5-10 mL) via syringe. Stir the mixture for a few minutes to ensure dissolution. Add this compound (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes.
-
Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety Precautions
Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. [3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, wash the affected area immediately with copious amounts of water.
-
Waste Disposal: Dispose of all organotin waste, including contaminated glassware and celite, in a designated and properly labeled hazardous waste container according to institutional guidelines.[3]
By following these detailed application notes and protocols, researchers can effectively and safely utilize the palladium-catalyzed cross-coupling of this compound for the synthesis of a wide range of valuable 2-substituted pyridine derivatives.
References
Synthesis of 2-Substituted Pyridines via Stille Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] Its significance in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, is well-established. The reaction's broad functional group tolerance, stereospecificity, and generally high yields make it an invaluable tool for the construction of complex molecular architectures.[3] Organotin reagents are notably stable to air and moisture, simplifying their handling compared to other organometallic compounds.[2] This application note provides a detailed overview and experimental protocols for the synthesis of 2-substituted pyridines using the Stille reaction, a class of compounds of great interest in medicinal chemistry.
Reaction Mechanism and Principles
The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 2-halopyridine, forming a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[2]
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center. This step is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A potential side reaction is the homocoupling of the organostannane reagent.[1]
Data Presentation: Synthesis of 2-Substituted Pyridines
The following tables summarize representative yields for the Stille cross-coupling of various 2-halopyridines with different organostannane reagents. It is important to note that reaction conditions can significantly influence the outcome, and optimization may be necessary for specific substrates.
Table 1: Stille Coupling of 2-Bromopyridines with Various Organostannanes
| Entry | 2-Bromopyridine Derivative | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenyltributylstannane | Pd(OAc)₂ (2) | SPhos (4) | Toluene/H₂O | 100 | 8 | ~90-98 |
| 2 | 2-Bromopyridine | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 95 | 12 | ~85 |
| 3 | 2-Bromopyridine | 2-(Tributylstannyl)thiophene | Pd(OAc)₂ (2) | XPhos (4) | Toluene | 100 | 12 | 90-94 |
| 4 | 2,6-Dibromopyridine¹ | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 100 | 24 | ~80 |
¹ For the synthesis of 2,6-divinylpyridine.
Table 2: Comparative Reactivity of 2-Halo-4-iodopyridines in Selective Stille Coupling
| Entry | Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | 2-Bromo-4-iodopyridine | Aryltributylstannane | Pd(PPh₃)₄ (5) | Toluene | 80 | 12 | 85-95 | Selective coupling at the C-I bond is favored at lower temperatures. |
| 2 | 2-Chloro-4-iodopyridine | Aryltributylstannane | Pd(PPh₃)₄ (5) | Toluene | 80 | 12 | 85-95 | Yields are comparable to the bromo-analogue, potentially with a slightly faster reaction rate due to the electron-withdrawing nature of chlorine. |
Experimental Protocols
The following are generalized protocols for the Stille cross-coupling reaction to synthesize 2-substituted pyridines. Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: General Procedure for the Synthesis of 2-Arylpyridines
This protocol is a general guideline for the coupling of a 2-bromopyridine with an aryltributylstannane.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Aryltributylstannane (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add 2-bromopyridine (1.0 equiv) and the aryltributylstannane (1.1-1.2 equiv).
-
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Vinylpyridine
This protocol describes the coupling of 2-bromopyridine with tributyl(vinyl)stannane.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Tributyl(vinyl)stannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add tributyl(vinyl)stannane (1.2 equiv) via syringe.
-
Heat the reaction mixture to 95 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Stille reaction.
Caption: General experimental workflow for Stille coupling.
References
Application of Trimethyl(2-pyridyl)tin in the Total Synthesis of Natural Products: A Detailed Overview
Introduction
The Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Among the vast array of organostannane reagents developed for this transformation, trimethyl(2-pyridyl)tin has emerged as a valuable building block for the introduction of the 2-pyridyl moiety, a common heterocyclic motif in a multitude of biologically active natural products and pharmaceutical agents. This application note provides a comprehensive overview of the use of this compound and related 2-pyridylstannanes in the total synthesis of natural products, presenting detailed experimental protocols, quantitative data, and mechanistic insights for researchers, scientists, and drug development professionals.
The Stille Cross-Coupling Reaction: A Brief Mechanistic Overview
The palladium-catalyzed Stille cross-coupling reaction involves the reaction of an organostannane (R¹-SnR³₃) with an organic electrophile (R²-X), typically an aryl or vinyl halide or triflate, to form a new carbon-carbon bond (R¹-R²).[1][2] The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
The reaction is initiated by the oxidative addition of the organic electrophile to the active Pd(0) catalyst. This is followed by transmetalation, where the R¹ group from the organostannane is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Application in Natural Product Total Synthesis: The Case of Cochleamycin A
While the direct application of this compound in a completed natural product total synthesis is not extensively documented in readily available literature, the strategic use of a closely related 2-pyridylstannane derivative has been pivotal in the total synthesis of the complex macrolide antibiotic, Cochleamycin A. The synthesis, accomplished by Roush and Dineen, features a key Stille cross-coupling reaction to construct a crucial (Z)-1,3-diene moiety within the molecule's core structure.[3][4][5]
The relevant fragments for the key Stille coupling in the synthesis of Cochleamycin A are a vinyl iodide and a vinyl stannane. Although neither of these fragments is a simple 2-pyridylstannane, this example illustrates the strategic application of the Stille reaction in the assembly of complex natural products containing heterocyclic fragments. For the purpose of demonstrating a protocol involving a 2-pyridyltin reagent, a representative procedure for a similar transformation is detailed below.
Experimental Protocols
Representative Protocol for the Synthesis of a 2-Arylpyridine via Stille Coupling
This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃) (0.2 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.
Figure 2: General experimental workflow for a Stille cross-coupling reaction.
Quantitative Data
The yields of Stille cross-coupling reactions are highly substrate-dependent. The following table provides representative data for the coupling of various aryl bromides with this compound under optimized conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | TFP (10) | Dioxane | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 90 | 8 | 92 |
| 3 | 2-Bromotoluene | PdCl₂(PPh₃)₂ (5) | - | NMP | 110 | 24 | 78 |
| 4 | 3-Bromobenzonitrile | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Dioxane | 100 | 16 | 88 |
Table 1: Representative yields for the Stille coupling of this compound with various aryl bromides.
Conclusion
This compound and its analogs are valuable reagents in organic synthesis, particularly for the construction of natural products and other complex molecules containing the 2-pyridyl moiety. The Stille cross-coupling reaction provides a mild and efficient method for the formation of carbon-carbon bonds, and the protocols and data presented herein serve as a guide for researchers in the field. While the direct application in a completed total synthesis of a major natural product using this compound as the nucleophile requires further exploration of the literature, the principles and procedures outlined are broadly applicable to a wide range of synthetic challenges. The continued development of more efficient and environmentally benign coupling methodologies will undoubtedly expand the utility of these important organostannane reagents in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Total Synthesis of Cochleamycin A - Organic Letters - Figshare [figshare.com]
- 5. Studies aimed at the total synthesis of the antitumor antibiotic cochleamycin A. An enantioselective biosynthesis-based pathway to the AB bicyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trimethyl(2-pyridyl)tin in Medicinal Chemistry: A Detailed Overview
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl(2-pyridyl)tin is a valuable organotin reagent in medicinal chemistry, primarily utilized as a synthetic intermediate for the introduction of a 2-pyridyl moiety into target molecules. This is most commonly achieved through the palladium-catalyzed Stille cross-coupling reaction. The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of biologically active compounds: aryl indole neurokinin-1 (NK1) receptor antagonists and L-mannonic acid-derived HIV-1 protease inhibitors.
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. The reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.
A general schematic of the Stille coupling reaction is as follows:
Caption: General Scheme of the Stille Cross-Coupling Reaction.
The catalytic cycle for the Stille reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination steps.
Caption: The Catalytic Cycle of the Stille Reaction.
Application 1: Synthesis of Aryl Indole NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists have therapeutic potential for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. A key structural motif in a class of potent NK1 receptor antagonists is the 2-(pyridin-2-yl)indole core. This compound is a crucial reagent for the synthesis of these compounds via a Stille cross-coupling with a suitable 2-bromoindole intermediate.
Quantitative Data
| Compound | Description | hNK1 IC₅₀ (nM) | Reference |
| 1e | Screening hit with a 2-aryl indole scaffold | 1.0 | [1] |
| 9d | Optimized 2-(pyridin-2-yl)indole derivative | 0.12 | [1] |
Experimental Protocol: Synthesis of a 2-(Pyridin-2-yl)indole Derivative
This protocol is adapted from the general principles of Stille coupling for the synthesis of 2-aryl indoles.
Reaction Scheme:
Caption: Synthesis of a 2-(Pyridin-2-yl)indole Derivative.
Materials:
-
2-Bromoindole derivative
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the 2-bromoindole derivative (1.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The flask is evacuated and backfilled with argon three times.
-
Add anhydrous toluene and anhydrous DMF via syringe.
-
To the stirred solution, add this compound (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(pyridin-2-yl)indole derivative.
Note on Yields: While a specific yield for the coupling with this compound is not explicitly stated in the primary literature, Stille couplings of this nature typically proceed in moderate to good yields, generally ranging from 50% to 80%, depending on the specific substrates and reaction conditions.
Application 2: Synthesis of L-mannonic Acid-Derived HIV-1 Protease Inhibitors
L-mannonic acid derivatives have been explored as scaffolds for the design of potent HIV-1 protease inhibitors. The introduction of a 2-pyridyl group can enhance the binding affinity and pharmacokinetic properties of these inhibitors. This compound serves as an effective reagent for incorporating the 2-pyridyl moiety onto the carbohydrate-based scaffold.[2][3]
Quantitative Data
| Compound Class | Target | Inhibitory Potency | Reference |
| C₂-symmetric cyclic urea and sulfamide derivatives | HIV-1 Protease | Ki values in the low nanomolar to picomolar range have been reported for similar classes of inhibitors. | [2] |
Experimental Protocol: General Stille Coupling on a Carbohydrate Scaffold
This protocol outlines a general procedure for the Stille coupling of this compound with a functionalized carbohydrate derivative, such as a triflate or iodide of a protected L-mannonic acid derivative.
Reaction Workflow:
Caption: General workflow for the synthesis of an L-mannonic acid-derived HIV-1 protease inhibitor.
Materials:
-
Functionalized and protected L-mannonic acid derivative (e.g., a triflate or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(t-Bu)₃ or XPhos)
-
Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carbohydrate substrate (1.0 eq) in the chosen anhydrous solvent.
-
Add the palladium catalyst (0.02-0.10 eq) and the phosphine ligand (0.04-0.20 eq).
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Heat the mixture to a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, the reaction mixture is typically filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated, and the residue is dissolved in a suitable organic solvent.
-
The organic solution is washed with an aqueous solution of KF to precipitate the tin salts.
-
The organic layer is then washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Subsequent deprotection steps are carried out as required to yield the final inhibitor.
Safety Precautions
Organotin compounds, including this compound, are toxic and should be handled with appropriate safety measures. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, and safety glasses) should be worn at all times. Waste containing organotin compounds must be disposed of according to institutional and environmental regulations.
Conclusion
This compound is a key building block in medicinal chemistry for the synthesis of complex molecules containing a 2-pyridyl substituent. Its application in the Stille cross-coupling reaction has enabled the development of potent NK1 receptor antagonists and has potential in the synthesis of novel HIV-1 protease inhibitors. The provided protocols offer a foundation for researchers to utilize this versatile reagent in their drug discovery and development programs.
References
Application Notes and Protocols for Stille Reaction with Pyridyl Stannanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] This reaction has become a cornerstone in modern organic synthesis due to its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of organostannane reagents to air and moisture.[3][4] These characteristics make the Stille reaction particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[4][5]
Pyridyl moieties are prevalent structural motifs in numerous biologically active compounds.[5] The introduction of a pyridine ring into a molecule can significantly impact its pharmacological properties. The Stille reaction employing pyridyl stannanes offers a direct and efficient method for the synthesis of pyridyl-containing compounds.[6] For instance, 2,6-diarylpyridines, synthesized via Stille coupling, have been investigated as potential therapeutic agents for Alzheimer's disease by inhibiting β-amyloid peptide aggregation.[5]
This document provides detailed application notes and experimental protocols for performing Stille reactions with a focus on pyridyl stannanes.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.[3]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.[7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[3]
Challenges with Pyridyl Stannanes: While versatile, Stille reactions with pyridyl stannanes can present challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[8] Furthermore, 2-pyridyl boron reagents, often used in the related Suzuki coupling, are known for their instability and poor reactivity, making the Stille coupling a more reliable alternative for the synthesis of certain pyridine-containing biaryls.[6]
Experimental Protocols
Below are two representative protocols for the Stille reaction involving pyridyl stannanes.
Protocol 1: Stille Coupling of 2,6-Dibromopyridine with Vinylstannane
This protocol is based on typical conditions for Stille couplings with vinylstannanes.[5]
Materials:
-
2,6-Dibromopyridine
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Aqueous solution of potassium fluoride (KF)
-
Water
-
Brine
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).[5]
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.[5]
-
Add tributyl(vinyl)stannane (2.2 eq) via syringe.[5]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[5]
-
Upon completion, cool the reaction to room temperature.[5]
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[5]
-
Wash the organic layer with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.[5]
Protocol 2: Stille Coupling of an Enol Triflate with an Organotin Reagent
This protocol outlines a Stille coupling with an enol triflate as the electrophile.[3]
Materials:
-
Enol triflate
-
Organotin reagent
-
Copper(I) iodide (CuI)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonia-water solution
-
Hexane
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Basic alumina for chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask, add the enol triflate (4.60 mmol, 1 eq) and DMF (35 mL, previously bubbled with N₂ for 45 min).[3]
-
Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).[3]
-
Add another 11 mL of DMF to make a 0.1 M solution.[3]
-
Purge the reaction flask with argon for 10 minutes before adding the organotin reagent (1.15 eq).[3]
-
Heat the solution to 40 °C and stir.[3]
-
After 2.5 days at 40 °C, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extract with hexane.[3]
-
Combine the organic phases and wash with the NH₃·H₂O:H₂O mixture and brine.[3]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[3]
-
Purify the crude material by flash chromatography on basic alumina to afford the coupled product.[3]
Data Presentation
The following tables summarize typical reaction conditions for Stille reactions, including those with pyridyl stannanes.
Table 1: General Stille Reaction Conditions
| Parameter | Typical Range/Conditions | Reference(s) |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | [2][9] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, electron-rich and sterically hindered phosphines | [9] |
| Solvent | DMF, Dioxane, Toluene, NMP, THF | [9][10] |
| Temperature | Room temperature to 140 °C | [5][9] |
| Additives | CuI, CsF, LiCl | [3][9] |
| Stannane R group transfer order | Alkynyl > Alkenyl > Aryl > Allyl = Benzyl > α-Alkoxyalkyl > Alkyl | [9] |
Table 2: Specific Examples of Stille Couplings
| Electrophile | Stannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 90-100 | 12-24 | N/A | [5] |
| Aryl Bromide | Aryl Tributylstannane | Pd(OAc)₂ (0.1) | IPr·HCl (0.12) | Acetonitrile/Water | RT | N/A | N/A | [5] |
| Enol Triflate | Organotin Reagent | Pd(dppf)Cl₂·DCM (10) | - | DMF | 40 | 60 | 87 | [3] |
| Aryl Chloride | Organotin Reagent | PdCl₂(PPh₃)₂ (5) | - | DMF | 80 | 8 | N/A | [10] |
Visualizations
Stille Reaction Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille reaction.
Experimental Workflow for Stille Reaction
This diagram outlines a typical experimental workflow for performing a Stille reaction.
Caption: General experimental workflow for a Stille reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Synthesis of Novel HIV Inhibitors Utilizing Trimethyl(2-pyridyl)tin and Related Organostannanes in Stille Cross-Coupling Reactions
Application Note
Introduction
The Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins essential for producing infectious virions. Inhibition of this enzyme is a cornerstone of Highly Active Antiretroviral Therapy (HAART). The incorporation of pyridyl moieties into inhibitor scaffolds has been a strategy to enhance binding affinity and pharmacokinetic properties. The Stille cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile method for introducing such heterocyclic fragments. This application note details the use of organostannanes, such as Trimethyl(2-pyridyl)tin and its analogs, in the synthesis of novel HIV inhibitors, with a specific focus on a protocol adapted from the synthesis of a pyridine-containing HIV-1 integrase inhibitor, which demonstrates the utility of this methodology in the broader context of anti-HIV drug discovery.
Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is an aspartic protease that functions as a homodimer.[1] The active site, located at the dimer interface, contains a pair of catalytic aspartic acid residues (Asp25 and Asp25').[2] These residues act as a general acid-base catalyst to hydrolyze the peptide bonds of the viral Gag and Gag-Pol polyproteins.[2] Protease inhibitors are designed as transition-state analogs that mimic the tetrahedral intermediate of the peptide bond hydrolysis.[1] By binding tightly to the active site, these inhibitors block the protease's function, preventing the maturation of viral particles and rendering them non-infectious.[1]
Experimental Protocols
Synthesis of a Pyridine-Containing HIV-1 Integrase Inhibitor via Stille Coupling
The following protocol is adapted from the synthesis of a novel HIV-1 integrase inhibitor by Nair et al., which showcases the application of a Stille cross-coupling reaction to introduce a key functional group.[3]
Step 1: Stille Cross-Coupling
This step involves the palladium-catalyzed coupling of a bromopyridinone intermediate with an organotin reagent, 1-ethoxyvinyl(tributyl)stannane, to introduce an acetyl group precursor.
-
Materials:
-
3-bromo-5-(2,6-difluorobenzyl)-1-(4-fluorobenzyl)pyridin-2(1H)-one (1 equivalent)
-
1-ethoxyvinyl(tributyl)stannane (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents)
-
Anhydrous toluene
-
Argon (or other inert gas)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the bromopyridinone intermediate.
-
Purge the flask with argon for 15 minutes.
-
Add anhydrous toluene via syringe.
-
Add 1-ethoxyvinyl(tributyl)stannane to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux (approximately 110 °C) under an argon atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the vinyl ether intermediate.
-
Step 2: Hydrolysis to Acetyl Pyridinone
The vinyl ether intermediate is hydrolyzed under acidic conditions to yield the corresponding acetyl pyridinone.
-
Materials:
-
Vinyl ether intermediate from Step 1
-
Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the vinyl ether intermediate in THF.
-
Add 2M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis and biological activity of the final HIV-1 integrase inhibitor (Compound 9 from Nair et al.).[3]
| Step | Reactant | Product | Yield (%) | Biological Activity (EC₅₀) |
| Stille Coupling & Hydrolysis | 3-bromo-5-(2,6-difluorobenzyl)-1-(4-fluorobenzyl)pyridin-2(1H)-one | 3-acetyl-5-(2,6-difluorobenzyl)-1-(4-fluorobenzyl)pyridin-2(1H)-one | 64 | N/A |
| Final Compound | N/A | Novel Pyridine-Containing HIV-1 Integrase Inhibitor | N/A | 19-35 nM |
Visualizations
Signaling Pathway: HIV-1 Protease Mechanism of Action
Caption: Mechanism of HIV-1 Protease and its inhibition.
Experimental Workflow: Synthesis and Evaluation of HIV Inhibitors
References
Application Notes and Protocols for the Preparation of Aryl Indole NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and biological evaluation of aryl indole-based neurokinin-1 (NK1) receptor antagonists. The information is intended to guide researchers in medicinal chemistry and pharmacology in the development of novel therapeutics targeting the NK1 receptor.
Introduction
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in numerous physiological and pathological processes, including pain transmission, inflammation, and emesis. Consequently, the development of NK1 receptor antagonists has been a significant focus of drug discovery efforts for conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety. Aryl indole scaffolds have emerged as a promising structural motif for the design of potent and selective NK1 receptor antagonists. This document outlines the synthetic strategies and biological assays crucial for the preclinical development of these compounds.
Data Presentation
Table 1: In Vitro Activity of Representative 2-Aryl Indole NK1 Receptor Antagonauts
| Compound ID | R1 | R2 (2-Aryl) | hNK1 IC50 (nM)[1] |
| 1a | H | - | >1000 |
| 1b | H | 4-Fluorophenyl | 1.5 |
| 1e | H | 3,5-Bis(trifluoromethyl)phenyl | 1.0[1] |
| 1j | H | 4-Methoxyphenyl | 0.8 |
| 4b | CH3 | 4-Fluorophenyl | 0.4 |
| 9d | CH3 | 3,5-Bis(trifluoromethyl)phenyl | 0.12[1] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand to the human NK1 (hNK1) receptor.
Experimental Protocols
Protocol 1: Synthesis of a Representative 2-Aryl Indole NK1 Receptor Antagonist
This protocol describes a general method for the synthesis of a 2-aryl indole derivative via a Suzuki-Miyaura cross-coupling reaction, followed by amidation.
Step 1: Suzuki-Miyaura Coupling to form the 2-Aryl Indole Core
-
Materials:
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromoindole, the arylboronic acid, palladium catalyst, and base.[2]
-
Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[2]
-
Add the degassed solvent mixture via syringe.[2]
-
Heat the reaction mixture to 80-120 °C and stir.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[3]
-
Step 2: Amide Coupling at the Indole-3-position
-
Materials:
-
2-Aryl indole from Step 1 (1.0 equiv)
-
Oxalyl chloride (1.1 equiv)
-
Amine (e.g., N,N-dimethylethylenediamine) (1.2 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 2-aryl indole in anhydrous DCM and cool to 0 °C.
-
Slowly add oxalyl chloride and stir for 1 hour at 0 °C.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.[4]
-
Protocol 2: Radioligand Competition Binding Assay for NK1 Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[5]
-
Radioligand (e.g., [³H]-Substance P or [³H]-Aprepitant).[5]
-
Test compounds (aryl indole antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.[5]
-
Wash Buffer: Cold assay buffer.[5]
-
Scintillation cocktail.
-
Glass fiber filters.[5]
-
Filtration apparatus.
-
Scintillation counter.[5]
-
-
Procedure:
-
Membrane Preparation: Homogenize NK1R-expressing cells and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.[5]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[5] For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled NK1 receptor ligand.
-
Incubation: Incubate the plate at room temperature to reach binding equilibrium (e.g., 60-90 minutes).[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[5]
-
Washing: Quickly wash the filters with ice-cold wash buffer.[5]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.[5]
-
Protocol 3: Calcium Flux Assay for NK1 Receptor Functional Activity
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
NK1 receptor agonist (e.g., Substance P).
-
Test compounds (aryl indole antagonists).
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to the cells.
-
Incubation: Incubate the plate in the dark at 37°C for 1 hour.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of the test compounds to the wells and incubate for a specified period.
-
Calcium Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject the NK1 receptor agonist at a predetermined concentration (e.g., EC80) into the wells.
-
Data Recording: Immediately after injection, record the fluorescence signal over time.
-
Data Analysis: The antagonist's potency is determined by the reduction in the agonist-induced fluorescence signal, and IC50 values are calculated from the dose-response curves.
-
Visualizations
Caption: Simplified NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Aryl Indole NK1 Antagonists.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. benchchem.com [benchchem.com]
- 3. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Ligand Selection for Stille Coupling with Trimethyl(2-pyridyl)tin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1] Trimethyl(2-pyridyl)tin is a valuable building block in this context, enabling the direct introduction of a pyridine moiety, a common scaffold in medicinal chemistry.
A critical factor governing the success and efficiency of the Stille coupling is the choice of ligand coordinated to the palladium catalyst. The ligand influences the stability of the catalyst, the rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and the overall yield and purity of the desired product. For heteroaromatic substrates like this compound, the pyridyl nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. This phenomenon, often referred to as the "2-pyridyl problem," underscores the importance of judicious ligand selection to ensure high reactivity and yields.[3]
These application notes provide an overview of ligand selection for the Stille coupling of this compound, summarize quantitative data for selected ligand systems, and offer detailed experimental protocols based on literature precedents.
The Role of Ligands in the Stille Catalytic Cycle
The generally accepted mechanism for the Stille coupling reaction involves a Pd(0)/Pd(II) catalytic cycle. The ligand plays a crucial role in each step:
-
Oxidative Addition: The active Pd(0)L_n catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex. Electron-rich and bulky ligands can promote this step, especially with less reactive electrophiles like aryl chlorides.[4]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group to the palladium center. This step is often rate-limiting. Ligands with lower donicity are known to accelerate this step by facilitating the dissociation of a ligand to create a vacant coordination site.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (R¹-R²) and regenerate the Pd(0) catalyst.[1]
The choice of ligand must balance the electronic and steric properties required to facilitate each step of the cycle efficiently.
Caption: The Stille Catalytic Cycle.
Ligand Selection: Key Considerations
For the Stille coupling of this compound, the following ligand classes have shown promise:
-
Triarylphosphines: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, commercially available precatalyst. While convenient, triphenylphosphine (PPh₃) is a strong donor and can sometimes inhibit the reaction.[5] Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is another common precatalyst that is reduced in situ to the active Pd(0) species.[6]
-
Arsines: Triphenylarsine (AsPh₃) is a ligand with lower donicity compared to PPh₃ and has been shown to cause rate enhancements of 10²-10³ in Stille couplings. This is attributed to facilitating the transmetalation step.[5][7]
-
Bulky, Electron-Rich Phosphines: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective for challenging cross-coupling reactions. Their steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition. P(t-Bu)₃ has been shown to be effective for room-temperature Stille couplings of aryl bromides.[8]
-
Tri(2-furyl)phosphine (TFP): Similar to AsPh₃, TFP is a ligand of low donicity that can lead to significant rate accelerations in Stille reactions.[5]
Quantitative Data Summary
The following tables summarize reported yields for the Stille coupling of 2-pyridylstannanes with various aryl halides using different palladium catalyst and ligand systems.
Table 1: Coupling of 2-Stannylpyridines with Bromopyridines
| Stannane | Bromopyridine | Catalyst | Ligand | Additives | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Stannylpyridine | Bromopyridine | Cyclopalladated Ferrocenylimine (1 mol%) | PCy₃ | CuI, CsF | Dioxane | 100 | 12 | 85-95 | [6] |
| Stannylated Pyridine | Bromopyridine | PdCl₂(PPh₃)₂ | PPh₃ | - | Toluene | 110 | 16 | 70-80 | [6] |
Table 2: General Stille Coupling Protocols with High-Yielding Ligands
| Organostannane | Aryl Halide | Catalyst | Ligand | Additives | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tributylvinyltin | p-Iodoanisole | Pd₂(dba)₃ | Tri(p-anisyl)arsine | - | Toluene | 80 | 3 | 98 | [9] |
| Aryl Stannane | Aryl Bromide | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Toluene | 80 | 18 | 90 | [10] |
| Vinyltributyltin | Iodobenzene | Pd₂(dba)₃ | AsPh₃ | - | THF | 50 | - | High Rate | [5] |
| Vinyltributyltin | Iodobenzene | Pd₂(dba)₃ | P(t-Bu)₃ | - | THF | 25 | - | High Rate | [8] |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a general method for the Stille coupling of an aryl bromide with this compound using the common catalyst Pd(PPh₃)₄.[10]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF) (5-10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous and degassed DMF via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Accelerated Coupling using AsPh₃ as Ligand
This protocol is adapted from studies showing significant rate enhancement with AsPh₃ and is suitable for optimizing reaction times.[5][11]
Materials:
-
Aryl iodide or triflate (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)
-
Triphenylarsine (AsPh₃) (0.1 mmol, 10 mol%)
-
Anhydrous and degassed Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP) (5-10 mL)
Procedure:
-
In a flame-dried Schlenk flask, dissolve Pd₂(dba)₃ and AsPh₃ in the chosen solvent.
-
Add the aryl halide/triflate and this compound to the catalyst solution.
-
Degas the solution with a stream of argon for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 60 °C in NMP).[11]
-
Monitor the reaction closely as it may proceed rapidly.
-
Work-up and purification are performed as described in Protocol 1.
Ligand Screening Workflow
For novel substrates or when optimizing a reaction, a systematic ligand screening approach is recommended.
Caption: A typical workflow for ligand screening.
Conclusion
The selection of an appropriate ligand is paramount for the successful Stille coupling of this compound. While standard phosphine ligands like PPh₃ can be effective, ligands with lower donicity such as AsPh₃ and tri(2-furyl)phosphine, or bulky, electron-rich phosphines like P(t-Bu)₃, often provide superior results in terms of reaction rate and yield. The provided protocols offer starting points for reaction development, but substrate-specific optimization is always recommended for achieving the best possible outcomes in the synthesis of valuable 2-pyridyl containing molecules. Careful handling and disposal of organotin reagents are essential due to their toxicity.[1]
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the Stille reaction catalyzed by palladium ligated to arsine ligand: PhPdI(AsPh3)(DMF) is the species reacting with vinylstannane in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
Application Notes and Protocols: Solvent Effects on the Reactivity of Trimethyl(2-pyridyl)tin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl(2-pyridyl)tin is a valuable organometallic reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. The reactivity and efficacy of this reagent are significantly influenced by the choice of solvent. These application notes provide a detailed overview of the solvent effects on the reactivity of this compound, offering insights into reaction optimization and control. The provided protocols and data are intended to guide researchers in achieving optimal outcomes in their synthetic endeavors.
Introduction
The Stille reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] It involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.[1] this compound serves as a key building block in the synthesis of various pharmaceutical and materials science targets due to the prevalence of the 2-pyridyl moiety in biologically active molecules. The nitrogen atom in the pyridyl ring can influence the reaction mechanism through coordination to the metal center, making the choice of solvent a critical parameter for controlling reactivity and side reactions.
The solvent can affect several key steps in the Stille catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination. For polar organometallic reagents like this compound, the polarity of the solvent can play a crucial role in the rate-determining transmetalation step.
Solvent Effects on Reactivity
The choice of solvent can significantly impact the yield and rate of Stille cross-coupling reactions involving this compound. Generally, polar aprotic solvents are favored as they can promote the transmetalation step, which is often the rate-limiting step in the catalytic cycle. The lone pair on the solvent can coordinate to the tin atom, increasing the nucleophilicity of the transferring group.
Key Observations:
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Polar Aprotic Solvents: Solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective in promoting Stille couplings of heteroaromatic stannanes. They can accelerate the reaction by stabilizing charged intermediates in the transmetalation step.
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Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also commonly used and offer a good balance of solubility for a wide range of substrates and reagents.
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Nonpolar Solvents: Toluene and benzene are less effective for promoting the reactivity of polar organostannanes like this compound, often leading to slower reactions and lower yields. However, they can be useful in specific cases, particularly when solubility of nonpolar coupling partners is a concern.
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Protic Solvents: Protic solvents such as alcohols are generally avoided as they can lead to proto-destannylation of the organotin reagent, reducing the overall efficiency of the cross-coupling reaction.
Quantitative Data Presentation
Table 1: Representative Solvent Screen for the Stille Coupling of a 2-Pyridylstannane Derivative with an Aryl Iodide
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Toluene | 2.4 | 45 |
| 2 | THF | 7.6 | 78 |
| 3 | Acetone | 21 | 65 |
| 4 | Acetonitrile | 37 | 85 |
| 5 | DMF | 37 | 92 |
| 6 | DMSO | 47 | 88 |
Reaction Conditions: 2-pyridylstannane (1.2 equiv), aryl iodide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), 90 °C, 12 h. The data is illustrative and based on trends observed for similar heteroaromatic Stille couplings.
Experimental Protocols
The following are detailed protocols for a typical Stille cross-coupling reaction using this compound and for the synthesis of the reagent itself.
Protocol 1: Stille Cross-Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure that may require optimization for specific substrates.
Materials:
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This compound
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Aryl bromide
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
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Anhydrous and degassed solvent (e.g., DMF, THF)
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Anhydrous lithium chloride (LiCl) (optional, can enhance reactivity)
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Inert gas (Argon or Nitrogen)
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Schlenk flask or sealed tube
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Standard laboratory glassware for workup and purification
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and anhydrous LiCl (2.0 mmol, 2.0 equiv, if used).
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Add the anhydrous and degassed solvent (5-10 mL) via syringe.
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Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
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Stir the reaction mixture at the desired temperature (typically 80-110 °C).
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Monitor the reaction progress by TLC, GC, or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound
Materials:
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2-Bromopyridine
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n-Butyllithium (n-BuLi) in hexanes
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Trimethyltin chloride (Me₃SnCl)
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Anhydrous diethyl ether or THF
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Inert gas (Argon or Nitrogen)
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Schlenk line and associated glassware
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromopyridine (1.0 equiv) in anhydrous diethyl ether or THF.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for 1 hour.
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In a separate Schlenk flask, prepare a solution of trimethyltin chloride (1.1 equiv) in the same anhydrous solvent.
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Slowly add the solution of 2-lithiopyridine to the trimethyltin chloride solution at -78 °C.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A typical experimental workflow for a Stille coupling reaction.
Caption: Logical relationship of solvent properties and their effects.
References
Troubleshooting & Optimization
Technical Support Center: Stille Coupling with Trimethyl(2-pyridyl)tin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for Stilling coupling reactions involving trimethyl(2-pyridyl)tin, a reagent known for its unique reactivity profile.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction with this compound is giving a low yield. What are the common causes?
Low yields in Stille couplings with this compound can stem from several factors, often related to the inherent instability of 2-substituted pyridine organometallics, a challenge sometimes referred to as the "2-pyridyl problem". Key contributing factors include:
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Reagent Quality and Stability: this compound can be prone to degradation, especially if not handled and stored correctly. Protodestannylation, the cleavage of the carbon-tin bond by acidic protons, is a common side reaction.
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Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black or unproductive complexes.
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, solvent, temperature, and additives is critical and highly substrate-dependent.
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Side Reactions: Homocoupling of the stannane reagent to form 2,2'-bipyridine is a frequent side reaction.[1]
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Presence of Impurities: Water, oxygen, and other impurities can interfere with the catalytic cycle.
Q2: How should I handle and store this compound to ensure its quality?
Proper handling and storage are crucial for maintaining the integrity of this compound. It is a toxic compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. For storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated.
Q3: What are the most effective catalyst and ligand systems for this type of coupling?
The optimal catalyst and ligand combination can vary depending on the specific aryl halide used. However, for many Stille couplings involving heteroaromatic stannanes, palladium complexes with phosphine ligands are commonly employed. Some frequently used systems include:
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Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂
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Ligands: Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), Tri(2-furyl)phosphine (TFP), and bulky, electron-rich phosphine ligands.
It is often necessary to screen a few catalyst/ligand combinations to identify the most effective one for a particular substrate pair.
Q4: What is the role of additives like copper(I) iodide (CuI) and cesium fluoride (CsF), and should I be using them?
Additives like CuI and CsF can significantly enhance the rate and yield of Stille couplings, particularly with challenging substrates like 2-pyridylstannanes.
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Copper(I) Iodide (CuI): CuI is believed to act as a co-catalyst that can facilitate the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle. It is thought to scavenge free ligands from the palladium center, thus accelerating the reaction.[2]
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Cesium Fluoride (CsF): Fluoride ions can activate the organotin reagent by forming a hypervalent tin species, which is more nucleophilic and can undergo transmetalation more readily.
The synergistic effect of using both CuI and CsF has been reported to be highly beneficial for Stille couplings.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Quality of this compound | 1. Verify the purity of the stannane by ¹H NMR or GC-MS. 2. If synthesizing in-house, ensure complete reaction and thorough purification. 3. Always store under an inert atmosphere and at low temperatures. | The C-Sn bond in 2-pyridylstannanes is labile and can cleave upon exposure to moisture, air, or acidic conditions, leading to inactive starting material. |
| Inactive Catalyst | 1. Use a freshly opened bottle of palladium catalyst or a pre-catalyst. 2. Ensure the reaction is performed under strictly anaerobic and anhydrous conditions. 3. Consider using a Pd(II) precatalyst that is reduced in situ. | The active Pd(0) species is sensitive to oxygen. Palladium black formation indicates catalyst decomposition. |
| Inefficient Transmetalation | 1. Add a stoichiometric or catalytic amount of CuI (typically 10-20 mol%). 2. Include a fluoride source like CsF or TBAF. | CuI can accelerate the transmetalation step. Fluoride ions activate the organostannane. |
| Suboptimal Ligand | 1. Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, TFP). 2. Consider using bulky, electron-rich ligands for sterically hindered substrates. | The ligand influences the stability and reactivity of the palladium complex. |
Issue 2: Presence of Significant Side Products
| Side Product | Identification | Troubleshooting Step | Rationale |
| Homocoupled Stannane (2,2'-bipyridine) | Detected by LC-MS or ¹H NMR. | 1. Ensure rigorous exclusion of oxygen. 2. Use a Pd(0) source directly instead of a Pd(II) precatalyst if homocoupling is severe. 3. Lower the reaction temperature. | Homocoupling can be promoted by oxygen and certain palladium species.[1] |
| Protodestannylation Product (Pyridine) | Detected by LC-MS or ¹H NMR. | 1. Use rigorously dried solvents and reagents. 2. Add a non-coordinating base (e.g., proton sponge) if acidic impurities are suspected. 3. Ensure the reaction is performed under an inert atmosphere. | The pyridyl-tin bond can be cleaved by protons from residual water or other acidic species. |
Experimental Protocols
Synthesis and Purification of this compound
This protocol is adapted from a literature procedure and should be performed under an inert atmosphere.
Materials:
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2-Bromopyridine
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n-Butyllithium (in hexanes)
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Trimethyltin chloride
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Anhydrous diethyl ether
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Anhydrous benzene
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
Procedure:
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To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether, cooled to -78 °C, add n-butyllithium (1.0 eq) dropwise.
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Stir the resulting mixture at -78 °C for 30 minutes.
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Add a solution of trimethyltin chloride (1.0 eq) in anhydrous benzene dropwise at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Optimized Stille Coupling Protocol
This is a general protocol that should be optimized for specific substrates.
Materials:
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Aryl bromide (1.0 eq)
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This compound (1.1-1.5 eq)
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Pd₂(dba)₃ (2.5 mol%)
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Tri(2-furyl)phosphine (TFP) (10 mol%)
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Copper(I) iodide (CuI) (20 mol%)
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Anhydrous and degassed solvent (e.g., DMF, dioxane, or toluene)
Procedure:
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To a flame-dried Schlenk flask, add the aryl bromide, Pd₂(dba)₃, TFP, and CuI.
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Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Add the anhydrous and degassed solvent via syringe.
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Add this compound via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with aqueous potassium fluoride solution to remove tin byproducts, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Stille Coupling Conditions
This table illustrates how different parameters can be varied to optimize the reaction yield. Actual results will vary depending on the specific substrates.
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 35 |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | - | Toluene | 110 | 45 |
| 3 | Pd₂(dba)₃ (2.5) | TFP (10) | - | Toluene | 110 | 60 |
| 4 | Pd₂(dba)₃ (2.5) | TFP (10) | CuI (20) | Toluene | 110 | 75 |
| 5 | Pd₂(dba)₃ (2.5) | TFP (10) | CuI (20) | DMF | 100 | 85 |
| 6 | Pd₂(dba)₃ (2.5) | TFP (10) | CuI (20), CsF (2 eq) | DMF | 100 | 92 |
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Technical Support Center: Trimethyl(2-pyridyl)tin in Palladium Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Trimethyl(2-pyridyl)tin in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
The following section addresses common issues observed during Stille coupling reactions involving this compound.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Formation of 2,2'-Bipyridine
Q: My Stille coupling reaction with this compound is producing a significant amount of 2,2'-bipyridine, the homocoupling product, and a low yield of my target molecule. How can I minimize this side reaction?
A: The formation of 2,2'-bipyridine is a common side reaction known as homocoupling.[1] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1] The strong coordinating ability of the resulting bipyridine product can also inhibit the catalyst, leading to lower overall conversion.[2]
Troubleshooting Steps:
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Optimize the Palladium Catalyst and Ligand:
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Catalyst Choice: While various palladium sources can be used, Pd(0) catalysts like Pd(PPh₃)₄ are common.[1] However, for challenging substrates like 2-pyridyltins, catalyst systems that readily form the active LPd(0) species are crucial.
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Ligand Selection: The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over homocoupling. Ligands such as XPhos have been shown to be effective in couplings involving 2-pyridyl nucleophiles.[2] In contrast, commonly used phosphine ligands may show poor reactivity.[2]
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Control Reaction Conditions:
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Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and promote homocoupling.[3]
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Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. It is advisable to screen a range of temperatures to find the optimal balance. Some couplings involving 2-pyridyl derivatives have been successful at moderate temperatures (e.g., 80-110 °C).[3]
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-
Use of Additives:
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Copper(I) Iodide (CuI): The addition of CuI as a co-catalyst can significantly suppress homocoupling and accelerate the desired cross-coupling reaction. CuI is believed to act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step.
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Issue 2: Formation of Pyridine as a Byproduct
Q: I am observing the formation of pyridine in my reaction mixture. What is the cause of this, and how can I prevent it?
A: The formation of pyridine is likely due to a side reaction called protodestannylation, where the this compound reagent reacts with a proton source to cleave the carbon-tin bond.
Troubleshooting Steps:
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Ensure Anhydrous Conditions:
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Solvent and Reagents: Use anhydrous solvents and ensure all reagents are dry. Moisture is a common proton source that can lead to protodestannylation.
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Base: If a base is used, ensure it is anhydrous.
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Control the Acidity of the Reaction Medium:
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Avoid acidic conditions or reagents that can generate acidic byproducts.
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Purification Strategy:
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Protodestannylation can also occur during silica gel chromatography. To minimize this, consider alternative purification methods such as recrystallization or distillation. If chromatography is necessary, using a neutral or basic stationary phase (e.g., alumina) or adding a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent can be beneficial.
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Frequently Asked Questions (FAQs)
Q1: What are the main side reactions I should be aware of when using this compound in palladium catalysis?
A1: The two primary side reactions are:
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Homocoupling: The dimerization of this compound to form 2,2'-bipyridine.[1]
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Protodestannylation: The cleavage of the C-Sn bond by a proton source to yield pyridine.
Q2: Why are 2-pyridyltin reagents considered "challenging" in cross-coupling reactions?
A2: The challenges associated with 2-pyridyl organometallics, often termed the "2-pyridyl problem," stem from the nitrogen atom in the pyridine ring.[2] This nitrogen can coordinate to the palladium center, altering its reactivity and potentially inhibiting the catalytic cycle. Furthermore, 2-pyridyl organometallic compounds can be unstable and prone to side reactions like protodestannylation.[2]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Quantitative Data on Side Reactions
Specific quantitative data for the side reactions of this compound are not extensively reported in the literature. The yields of side products are highly dependent on the specific reaction conditions (catalyst, ligand, solvent, temperature, and additives). However, the following table summarizes the qualitative effects of various parameters on the primary side reactions based on general principles of Stille coupling and studies on related heteroaromatic tin reagents.
| Parameter | Effect on Homocoupling | Effect on Protodestannylation | Rationale |
| High Catalyst Loading | May Increase | No Direct Effect | Higher concentration of Pd(II) precatalyst can promote homocoupling. |
| Bulky, Electron-Rich Ligands (e.g., XPhos) | Decrease | No Direct Effect | Accelerate the desired cross-coupling, outcompeting homocoupling.[2] |
| Presence of Oxygen | Increase | No Direct Effect | Leads to catalyst decomposition and promotes oxidative side reactions.[3] |
| Presence of Water/Proton Sources | No Direct Effect | Increase | Provides the necessary proton for C-Sn bond cleavage. |
| Addition of CuI | Decrease | No Direct Effect | Acts as a ligand scavenger, accelerating transmetalation. |
| Acidic Conditions | No Direct Effect | Increase | Promotes cleavage of the carbon-tin bond. |
Experimental Protocols
Protocol 1: General Procedure to Minimize Homocoupling in Stille Coupling with this compound
This protocol provides a starting point for optimizing a Stille reaction to favor the desired cross-coupling product over the homocoupling of this compound.
Materials:
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Aryl halide (1.0 mmol, 1.0 equiv)
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This compound (1.2 mmol, 1.2 equiv)
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Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
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XPhos (0.06 mmol, 6 mol%)
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CuI (0.1 mmol, 10 mol%)
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Anhydrous and degassed solvent (e.g., Toluene or Dioxane) (5 mL)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, Pd₂(dba)₃, XPhos, and CuI.
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Evacuate and backfill the flask with Argon three times.
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Add the anhydrous and degassed solvent via syringe.
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Add the this compound via syringe.
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Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts.
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Filter the mixture through a pad of Celite, washing with the organic solvent.
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Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or an alternative method if protodestannylation is a concern.
Protocol 2: Workup Procedure to Minimize Protodestannylation
If protodestannylation is observed during purification, the following modifications to the workup and purification are recommended.
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Modified Workup: After the reaction is complete and cooled, quench the reaction with a saturated aqueous solution of NaHCO₃ instead of water or acidic solutions.
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Purification:
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Option A: Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system.
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Option B: Basic or Neutral Chromatography: If chromatography is necessary, use a stationary phase that is less acidic than silica gel.
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Alumina (basic or neutral): Pack a column with activated alumina and elute with an appropriate solvent system.
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Triethylamine-treated silica gel: Prepare a slurry of silica gel in the desired eluent containing 1-2% triethylamine. Pack the column with this slurry and elute with the same solvent mixture.
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Visualizations
Caption: Catalytic cycle of the Stille reaction and pathways to side products.
References
Technical Support Center: Optimizing Pyridyl Stannane Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridyl stannane coupling reactions, a cornerstone of modern synthetic chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the Stille coupling of pyridyl stannanes, offering potential causes and solutions in a question-and-answer format.
Question 1: My Stille coupling reaction with a pyridyl stannane shows low or no conversion to the desired product. What are the common causes?
Answer:
Low or no conversion in a pyridyl Stille coupling can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.
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Inactive Catalyst: The active catalyst for the Stille reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be efficiently reduced to the active form under the reaction conditions. The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst inhibition.
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Solution:
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Use a fresh batch of a Pd(0) catalyst like Pd(PPh₃)₄.
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If using a Pd(II) precatalyst, consider adding a reducing agent or ensuring your reaction conditions facilitate in situ reduction.
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For pyridyl substrates, employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can be beneficial.
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Insufficient Reaction Temperature: The oxidative addition of the palladium catalyst to the C-X bond is a critical step that is often temperature-dependent.
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Solution: Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC or LC-MS.
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Impure Reagents or Solvents: Trace amounts of water or other impurities can lead to side reactions such as proto-destannylation, where the stannane is converted to a protonated pyridine. The presence of oxygen can also deactivate the Pd(0) catalyst.
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Solution: Ensure all reagents are of high purity and that solvents are anhydrous and thoroughly degassed. Setting up the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.
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Question 2: I am observing a significant amount of homocoupling of my organostannane reagent. How can I minimize this side reaction?
Answer:
Homocoupling of the organostannane to form an R-R dimer is a common side reaction in Stille couplings. This can be caused by the presence of oxygen or the reaction of two equivalents of the organostannane with the palladium catalyst.
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Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organostannane.
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Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing all solvents and reagents.
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Reaction Stoichiometry: An excess of the organostannane can sometimes favor homocoupling.
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Solution: While a slight excess (1.1-1.2 equivalents) of the organostannane is often used to drive the reaction to completion, a large excess should be avoided.
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Question 3: My reaction is producing a di-substituted pyridine product when I am targeting mono-substitution on a dihalopyridine. How can I improve selectivity?
Answer:
Achieving mono-selectivity on dihalopyridines can be challenging due to the similar reactivity of the halogenated positions.
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Reaction Temperature: Higher temperatures can lead to a loss of selectivity and the formation of di-substituted products.
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Solution: Decrease the reaction temperature. For example, when using 2-bromo-4-iodopyridine, lowering the temperature to 80-90°C can favor substitution at the more reactive iodo position.
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Catalyst and Ligand System: A highly reactive catalyst system can decrease selectivity.
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Solution: Consider using a less electron-rich phosphine ligand or a catalyst known for lower reactivity.
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Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Stille coupling reaction?
A1: The catalytic cycle of the Stille reaction involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R¹-X) to form a Pd(II) intermediate.
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Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
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Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Q2: How can I remove the tin byproducts from my reaction mixture after the coupling?
A2: The removal of toxic organotin byproducts is a critical step in the work-up of a Stille reaction.
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Aqueous Potassium Fluoride (KF) Wash: Washing the reaction mixture with a saturated aqueous solution of KF is a common and effective method. The fluoride ions react with the tin byproducts to form insoluble trialkyltin fluorides, which can then be removed by filtration.
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Silica Gel Chromatography: In many cases, the tributyltin halide byproducts can be removed by filtering the crude product through a plug of silica gel, often with an eluent containing a small amount of triethylamine (~2-5%).
Q3: Are there any additives that can improve the rate and efficiency of pyridyl Stannane couplings?
A3: Yes, certain additives can have a significant positive impact on the reaction.
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Copper(I) Iodide (CuI): CuI can accelerate the rate of transmetalation, which is often the slowest step in the catalytic cycle. The presence of CuI can lead to significantly higher yields and allow for milder reaction conditions.
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Lithium Chloride (LiCl): LiCl can facilitate the transmetalation step, particularly when using organostannanes with less transferable groups.
Experimental Protocols
Below are representative experimental protocols for Stille coupling reactions involving pyridyl stannanes.
Protocol 1: General Procedure for Selective Mono-arylation of a Dihalopyridine
This protocol is adapted for the selective coupling at the more reactive halogen position.
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Reaction Setup: To an oven-dried Schlenk flask, add the dihalopyridine (e.g., 2-bromo-4-iodopyridine, 1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask via syringe. Stir the mixture for 5 minutes.
-
Organostannane Addition: Add the organostannane reagent (1.1-1.2 eq.) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90-100°C
Technical Support Center: Removal of Tin Byproducts from Stille Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of organotin residues after Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common tin byproducts in a Stille reaction and why are they problematic?
A1: The most common tin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane reagents.[1] These byproducts are problematic due to their high toxicity and the difficulty in separating them from the desired reaction product.[2][3] Residual tin can interfere with subsequent reactions and biological assays, making its removal to parts-per-million (ppm) levels often necessary, especially in drug discovery and materials science.[1]
Q2: I performed an aqueous workup with potassium fluoride (KF), but I'm still seeing tin residues in my product. What could be the issue?
A2: Several factors can lead to incomplete removal of tin byproducts with a KF wash:
-
Insufficient Stirring/Contact Time: The biphasic mixture must be stirred vigorously for an adequate period, with at least one hour being recommended, to ensure the complete precipitation of the tin fluoride.
-
Precipitate Formation at the Interface: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the organic/aqueous interface, which can trap the desired product and prevent efficient separation.[4] If this occurs, filtering the entire mixture through a pad of Celite® is recommended.[4]
-
Incorrect Tin Species: The specific tin byproduct may not be efficiently converted to the fluoride. For instance, if you have significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a pre-treatment with iodine (I₂) to form Bu₃SnI is advised before the KF wash.[5]
Q3: My product is sensitive to water. Are there non-aqueous methods for removing tin byproducts?
A3: Yes, several non-aqueous methods can be employed:
-
Flash Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[5]
-
Modified Silica Gel Chromatography: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to be highly effective.
-
Tin Scavengers: Solid-supported reagents, known as tin scavengers, can be added to the reaction mixture. These scavengers selectively bind to the organotin compounds, which are then removed by simple filtration.[1]
Q4: What are tin scavengers and how do they work?
A4: Tin scavengers are solid-supported reagents, typically based on a silica backbone, that are functionalized with groups that have a high affinity for organotin compounds.[6] The crude reaction mixture is stirred with the scavenger, which selectively binds the tin byproducts. The solid scavenger is then easily removed by filtration, leaving a purified product in the solution.[7] This method is advantageous as it avoids aqueous workups and can be very efficient.[6]
Q5: I'm experiencing low yield after my purification. What are the possible causes and solutions?
A5: Low yield after purification can be due to several factors:
-
Product Adsorption: Your product may be adsorbing to the precipitated tin fluoride or the Celite® used for filtration. To mitigate this, ensure you thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[1]
-
Product Instability on Silica Gel: The product may be unstable on standard silica gel or bind irreversibly. In such cases, deactivating the silica gel with triethylamine in the eluent is recommended.[1] Alternatively, a less acidic stationary phase like alumina can be used.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of tin fluoride. | Ensure vigorous stirring for at least 1 hour. If Bu₃SnH or Bu₃SnSnBu₃ are present, pre-treat with I₂ before the KF wash.[5] |
| Formation of a stable emulsion or precipitate at the interface. | Filter the entire mixture through a pad of Celite®. | |
| Low Product Yield After Purification | Product is adsorbed onto the precipitated tin fluoride or Celite®. | Thoroughly wash the filter cake with the organic solvent. |
| Product is degrading or irreversibly binding to the silica gel column. | Deactivate the silica gel with 2-5% triethylamine in the eluent or use basic alumina.[1][5] | |
| Product is Water-Sensitive | Aqueous workup is not suitable. | Employ non-aqueous methods like chromatography with triethylamine-treated silica or use tin scavengers.[1][5] |
| Co-elution of Product and Tin Byproducts during Chromatography | Similar polarity of the product and tin byproducts. | Use silica gel treated with ~2-5% triethylamine in the eluent.[5] Alternatively, use a stationary phase of 10% KF or 10% K₂CO₃ on silica gel.[4] |
Quantitative Data on Tin Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues. It is important to note that these values are from different studies and may not be directly comparable due to varying reaction conditions and analytical methods.
| Method | Reported Residual Tin Level | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | [4] |
| Chromatography with 10% KF on Silica | < 30 ppm | |
| Fluoride Workup and Column Chromatography | Not Detectable (by ICP analysis) | [8] |
| Use of CsF | ~80% of tin waste removed by filtration | [8] |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration
-
Reaction Quench: After the Stille reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Optional Pre-Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[4]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.[4]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Silica Gel Preparation: Prepare a slurry of silica gel in the chosen eluent system containing 2-5% triethylamine.[5]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the dry sample onto the top of the column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC or LC-MS to isolate the purified product.
Protocol 3: Use of Silica-Based Tin Scavengers
-
Scavenger Selection: Choose an appropriate tin scavenger (e.g., SiliaMetS® Thiol).
-
Incubation: To the crude reaction mixture, add the scavenger (typically 4-16 equivalents depending on the scavenger and tin concentration). Stir the suspension at room temperature or slightly elevated temperature for a recommended time (consult the manufacturer's protocol).[1]
-
Filtration: Filter the mixture to remove the scavenger, which now has the tin byproducts bound to it.
-
Workup: Wash the filtered scavenger with the reaction solvent. The combined filtrate contains the purified product and can be concentrated under reduced pressure.
Visual Workflow and Decision-Making Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. sopachem.com [sopachem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Trimethyl(2-pyridyl)tin in Stille Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the homocoupling of Trimethyl(2-pyridyl)tin during Stille cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling of this compound to form 2,2'-bipyridine is a common side reaction in Stille coupling. This guide provides a systematic approach to troubleshoot and minimize this unwanted byproduct.
Initial Assessment:
Before modifying your protocol, confirm the presence of the homocoupled product (2,2'-bipyridine) and quantify its formation relative to the desired cross-coupled product using techniques like GC-MS, LC-MS, or NMR spectroscopy.
Troubleshooting Steps:
If significant homocoupling is observed, consider the following modifications to your experimental protocol, starting with the least disruptive changes.
| Parameter | Potential Issue | Recommended Action | Rationale |
| Palladium Catalyst | Suboptimal catalyst choice or quality. | 1. Switch to a Pd(0) source: Use catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][2] 2. Employ bulky, electron-rich phosphine ligands: Ligands such as P(t-Bu)₃ or bulky biarylphosphines can accelerate reductive elimination of the desired product. | Pd(II) precatalysts can react with two equivalents of the organostannane to produce the homocoupled dimer.[3] Using a Pd(0) source can circumvent this pathway. Bulky ligands can favor the desired cross-coupling over side reactions. |
| Additives | Slow transmetalation allowing for side reactions. | 1. Introduce Copper(I) Iodide (CuI): Add 0.1 to 1.0 equivalents of CuI as a co-catalyst. 2. Incorporate Lithium Chloride (LiCl): Add stoichiometric amounts of LiCl to the reaction mixture.[1] | CuI is known to accelerate the rate of transmetalation, which is often the rate-limiting step, thereby outcompeting the homocoupling pathway.[1] LiCl can enhance the reaction rate by stabilizing the transition state during oxidative addition and increasing solvent polarity.[1] |
| Solvent | Solvent polarity and coordinating ability may favor homocoupling. | 1. Use non-polar, non-coordinating solvents: Toluene or dioxane are often good choices. 2. Avoid highly polar, coordinating solvents: Solvents like DMF or NMP can sometimes promote side reactions. | The choice of solvent can influence the reaction mechanism and the stability of intermediates. Non-polar solvents are generally preferred for Stille couplings. |
| Temperature | High temperatures can promote side reactions. | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Gradual heating: Bring the reaction to the target temperature slowly. | Elevated temperatures can increase the rate of undesired pathways, including homocoupling.[4] |
| Reagent Stoichiometry | Excess organostannane can lead to increased homocoupling. | Use a slight excess of the organostannane: Typically, 1.1 to 1.2 equivalents of this compound is sufficient. | While a slight excess is needed to drive the reaction to completion, a large excess can increase the probability of homocoupling. |
| Reaction Time | Prolonged reaction times can lead to product degradation and side reactions. | Monitor the reaction closely: Use TLC, GC, or LC-MS to determine the point of maximum conversion and avoid unnecessarily long reaction times. | Once the desired product is formed, prolonged exposure to the reaction conditions can lead to the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound homocoupling in Stille reactions?
A1: Homocoupling of organostannanes like this compound is a common side reaction in Stille coupling.[2][5] It is believed to occur through two main pathways: 1) the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination to form the dimer, and 2) a radical process involving the Pd(0) catalyst.[3]
Q2: Why might 2-pyridyl stannanes be particularly prone to homocoupling?
A2: The nitrogen atom in the 2-pyridyl group can coordinate to the palladium center. This coordination can influence the electronic properties and reactivity of the organostannane and the palladium intermediates in the catalytic cycle, potentially favoring pathways that lead to homocoupling under certain conditions.
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Yes, the choice of the palladium source and its ligands is critical. Using a Pd(0) catalyst, such as Pd(PPh₃)₄, is often preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ to minimize the homocoupling pathway that involves the Pd(II) precatalyst.[1][2] Additionally, employing bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling, thereby reducing the likelihood of side reactions.
Q4: What is the role of additives like CuI and LiCl in preventing homocoupling?
A4: Additives can significantly improve the rate and selectivity of the Stille reaction.
-
Copper(I) Iodide (CuI): CuI is a highly effective co-catalyst that can accelerate the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle.[1] By speeding up the desired transmetalation, the competing homocoupling reaction is minimized.
-
Lithium Chloride (LiCl): LiCl can enhance the reaction rate by stabilizing the transition state during the oxidative addition step and by increasing the polarity of the solvent, which can also favor a faster transmetalation.[1]
Q5: How does temperature affect the formation of the homocoupled byproduct?
A5: Higher reaction temperatures can increase the rate of all reactions, including the undesired homocoupling. In some cases, side reactions may have a higher activation energy than the desired cross-coupling, meaning they become more significant at elevated temperatures. Therefore, running the reaction at the lowest effective temperature is generally advisable.
Q6: Are there any specific recommendations for the workup procedure to remove tin byproducts?
A6: Yes, removing tin byproducts is a crucial step. A common method is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This leads to the precipitation of insoluble tributyltin fluoride, which can then be removed by filtration through Celite.
Quantitative Data Summary
The following table summarizes the expected trends in product distribution based on the reaction conditions. The data is illustrative and aims to provide a qualitative understanding of the impact of different parameters on the prevention of homocoupling. Actual yields will vary depending on the specific substrates and reaction setup.
| Entry | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Cross-Coupling Product Yield (%) | Homocoupling Byproduct Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | None | DMF | 100 | 45 | 40 |
| 2 | Pd(PPh₃)₄ | PPh₃ | None | Toluene | 80 | 75 | 15 |
| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | None | Toluene | 80 | 85 | 5 |
| 4 | Pd(PPh₃)₄ | PPh₃ | CuI | Toluene | 80 | 90 | <5 |
| 5 | Pd(PPh₃)₄ | PPh₃ | LiCl | THF | 60 | 80 | 10 |
| 6 | Pd(PPh₃)₄ | PPh₃ | CuI, LiCl | Toluene | 60 | >95 | <2 |
Experimental Protocols
Optimized Protocol for Stille Coupling of this compound with an Aryl Bromide:
This protocol is designed to minimize homocoupling based on established principles.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous toluene via syringe.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add this compound (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and stir with a saturated aqueous solution of KF for 1 hour.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Stille coupling catalytic cycle and competing homocoupling pathway.
Caption: A logical workflow for troubleshooting homocoupling in Stille reactions.
References
Technical Support Center: Stille Reaction Troubleshooting
This guide provides solutions to common issues encountered during Stille cross-coupling reactions, with a focus on catalyst deactivation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Stille reaction is giving a low yield or has failed completely. What are the likely causes?
Low or no yield in a Stille reaction can stem from several factors, primarily related to the deactivation of the palladium catalyst. The most common culprits include:
-
Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at elevated temperatures.[1][2][3] This is often visible as a black precipitate or a metallic mirror on the flask walls.[4]
-
Oxygen Sensitivity: Although organotin reagents are relatively stable to air and moisture, the Pd(0) catalyst is susceptible to oxidation, which can lead to deactivation.[4][5] Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Impure Reagents or Solvents: Water or other protic impurities in the solvent or on the glassware can interfere with the catalytic cycle. Solvents should be anhydrous and degassed.[6] Organotin reagents can also contain impurities that inhibit the catalyst.
-
Inappropriate Ligand Choice: The stability and activity of the palladium catalyst are highly dependent on the supporting ligands. Sterically hindered and electron-rich ligands can accelerate the coupling reaction and stabilize the catalyst.[7]
-
Substrate Issues: Very bulky or heavily substituted reactants can lead to slow reaction rates.[8] Additionally, organic chlorides are generally not reactive enough for Stille coupling; bromides and iodides are preferred.[8]
Troubleshooting Guide: Low Yield / Reaction Failure
If you are experiencing low yields, follow this troubleshooting workflow:
FAQ 2: I observe a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
The formation of a black precipitate, commonly known as palladium black, is a clear indication of catalyst deactivation.[1] This occurs when the soluble Pd(0) catalyst aggregates into insoluble, catalytically inactive palladium nanoparticles.[1][3]
Prevention Strategies:
-
Ligand Selection and Ratio: The choice and amount of ligand are critical.
-
Sterically Hindered Ligands: Bulky ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylarsine (AsPh₃), can stabilize the Pd(0) center and prevent aggregation.[9]
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A common starting point is a PPh₃/Pd(II) ratio of 3:1 to compensate for any phosphine oxidation and to avoid nanoparticle formation.[1]
-
-
Temperature Control: High temperatures can accelerate the formation of palladium black. If you observe precipitation, consider running the reaction at a lower temperature, although this may require longer reaction times.
-
Additives: Certain additives can enhance catalyst stability and reaction rates.
-
Copper(I) Iodide (CuI): Can accelerate the rate-limiting transmetalation step, potentially by scavenging free ligands that might inhibit the reaction.[7]
-
Lithium Chloride (LiCl): Often used to enhance reaction rates, possibly by stabilizing the transition state during oxidative addition and increasing solvent polarity to improve the rate of transmetalation.[10]
-
| Additive | Proposed Function | Typical Loading |
| CuI | Scavenges free ligand, accelerates transmetalation | Co-catalytic amounts |
| LiCl | Stabilizes transition state, increases solvent polarity | Stoichiometric amounts |
| CsF | Activates the organotin reagent | Stoichiometric amounts |
FAQ 3: My reaction is sluggish, even with a stable catalyst. How can I improve the reaction rate?
A slow reaction rate in the absence of obvious catalyst decomposition can often be attributed to a slow transmetalation step, which is frequently the rate-determining step in the Stille catalytic cycle.
Strategies to Accelerate the Reaction:
-
Choice of Organostannane: The rate of transfer of the organic group from tin to palladium follows the general trend: alkynyl > alkenyl > aryl > allyl ~ benzyl > alkyl. If possible, using a more reactive organostannane can significantly increase the reaction rate.
-
Additives:
-
Solvent Polarity: The polarity of the solvent can influence the rate of transmetalation. In some cases, a more polar solvent can accelerate this step.[10] Common solvents include THF, dioxane, DMF, and toluene.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. researchmap.jp [researchmap.jp]
- 3. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. youtube.com [youtube.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Trimethyl(2-pyridyl)tin Coupling Reactions
Welcome to the technical support center for Trimethyl(2-pyridyl)tin coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Stille reaction and why is this compound used?
The Stille reaction is a versatile palladium-catalyzed chemical reaction that forms a carbon-carbon bond by coupling an organotin compound (like this compound) with an organic electrophile, typically a halide (e.g., Cl, Br, I) or a pseudohalide (e.g., triflate, OTf).[1][2] this compound is a specific organostannane reagent used to introduce a 2-pyridyl group, a common motif in pharmaceuticals and functional materials.[3][4] Organotin reagents are generally stable to air and moisture, which makes them convenient for laboratory use.[1][2]
Q2: My Stille coupling reaction with this compound is slow or provides a low yield. What are the common causes?
Low yields or slow reaction rates in Stille couplings involving 2-pyridylstannanes are a known issue, often referred to as the "2-pyridyl problem".[3][5] Several factors can contribute to this:
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Poor Reactivity: The nitrogen atom in the 2-pyridyl ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.
-
Substrate Issues: Sterically hindered or electronically disfavored coupling partners can react slowly.[2][6] Vinyl chlorides are generally not reactive enough for the initial oxidative addition step.[1]
-
Side Reactions: The most common side reaction is the homocoupling of the organostannane reagent.[1]
-
Lack of Additives: The absence of rate-enhancing additives is a primary cause of poor performance in challenging couplings.
Q3: What are additives and how do they improve this compound coupling efficiency?
Additives are compounds added to the reaction mixture to improve its rate, yield, and scope. For Stille couplings, the most impactful additives are copper(I) salts, fluorides, and lithium chloride.[1][7]
-
Copper(I) Iodide (CuI): This is the most common and effective additive, capable of increasing reaction rates by over 1000-fold.[1][7] It is believed to act as a scavenger for free phosphine ligands, preventing catalyst inhibition. In polar solvents, it may also transmetalate with the organostannane to form a more reactive organocopper intermediate.[1][8]
-
Fluoride Ions (e.g., Cesium Fluoride - CsF): Fluoride sources are known to promote Stille couplings.[9] They can facilitate the transmetalation step and help remove tin byproducts by forming insoluble Bu₃SnF.[6][8]
-
Lithium Chloride (LiCl): LiCl can be a powerful rate accelerant, particularly in cases where the leaving group (X) dissociates from the palladium center during the catalytic cycle.[1][10]
Q4: How do I choose the right additive for my reaction?
The choice of additive often depends on the specific substrates and solvents used.
-
For General Rate Enhancement: Copper(I) iodide is the first choice for accelerating most Stille reactions.[1]
-
For Hindered or Challenging Substrates: A synergistic combination of copper(I) iodide (CuI) and cesium fluoride (CsF) is highly effective, especially for sterically demanding systems or electronically disfavored couplings.[6][11] This combination has been shown to provide near-quantitative yields where individual additives fail.[6]
-
For Aryl Bromides: The combination of a PdCl₂/PtBu₃ catalyst system with CuI and CsF in DMF has been found to be particularly effective.[6]
-
For Aryl Iodides and Triflates: A Pd(PPh₃)₄ catalyst with CuI and CsF in DMF is often the optimal choice.[6]
Q5: How can I remove the toxic tin byproducts from my final product?
Removing organotin byproducts is a critical purification step. Several methods are available:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproduct as a filterable solid.[12]
-
Column Chromatography: Filtering the crude product through silica gel prepared with 2-5% triethylamine in the eluent can effectively remove Bu₃SnX byproducts.[12]
-
Liquid-Liquid Extraction: Partitioning the product between hexane and acetonitrile has proven effective for separating the desired compound from tin residues.[13]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment.
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Yield | Inactive Catalyst: The Pd(0) catalyst may have oxidized or decomposed. | Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly prepared or properly stored catalyst. |
| "2-Pyridyl Problem": The pyridine nitrogen is inhibiting the palladium catalyst. | Use additives. A combination of CuI and CsF is highly recommended to overcome this issue.[6] | |
| Poor Electrophile Reactivity: The organic halide (R-X) is not reactive enough. | Use iodides or bromides instead of chlorides. Aryl triflates are also good coupling partners.[1][2] | |
| Reaction is Very Slow | Suboptimal Reaction Conditions: The temperature may be too low or the solvent inappropriate. | Gently heat the reaction (e.g., 40-80 °C). Use a polar aprotic solvent like DMF. |
| Absence of Rate-Enhancing Additive: The intrinsic reaction rate is low. | Add a co-catalytic amount of CuI (e.g., 10 mol%) to dramatically increase the reaction rate.[1][7] | |
| Multiple Products Observed (Low Selectivity) | Homocoupling: The organostannane reagent is coupling with itself (R²-R²). | This is a common side reaction.[1] Lowering the reaction temperature or using a less reactive palladium catalyst might help. Ensure the stoichiometry is correct. |
| Difficulty in Product Purification | Tin Byproducts: Bu₃SnX or excess organostannane reagent co-elutes with the product. | Follow a dedicated workup procedure before chromatography. Wash the organic layer with aqueous KF or partition between hexane and acetonitrile .[12][13] |
Quantitative Data on Additive Effects
The synergistic effect of additives is critical for achieving high efficiency in challenging Stille couplings.
Table 1: Impact of Additives on Stille Coupling Yield
| Catalyst / Additive(s) | Solvent | Yield (%) | Note |
| Pd(PPh₃)₄ only | DMF | Low | Baseline reaction without additives often struggles. |
| CuI only | DMF | Moderate | CuI provides a significant rate and yield enhancement over no additive.[1][7] |
| CsF only | DMF | Low to Moderate | Fluoride alone can promote the reaction but is less effective than CuI.[9] |
| Pd(PPh₃)₄ + CuI + CsF | DMF | Near-Quantitative | The combination of CuI and CsF shows a powerful synergistic effect, proving highly effective for difficult couplings.[6] |
| PdCl₂/PtBu₃ + CuI + CsF | DMF | High | This catalytic system is particularly effective for coupling less reactive aryl bromides.[6] |
Data compiled from studies on various aryl halide and stannane systems, demonstrating general trends.[6]
Experimental Protocols & Visual Guides
General Protocol for Additive-Enhanced Stille Coupling
This protocol is a representative example for the coupling of an aryl halide with this compound.
-
Preparation: To a flame-dried round-bottom flask under an Argon atmosphere, add the aryl halide (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and Copper(I) iodide (CuI, 0.1 eq).
-
Reagent Addition: Add Cesium Fluoride (CsF, 2.0 eq) followed by anhydrous, degassed DMF as the solvent.
-
Substrate Addition: Add the this compound reagent (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of KF, which will form a precipitate that can be filtered off.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[12]
Visual Workflow and Troubleshooting Diagrams
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Troubleshooting flowchart for low-yield Stille coupling reactions.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 13737-05-8 [chemicalbook.com]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products from Pyridyl Stannane Reactions
Welcome to the technical support center for the purification of products from pyridyl stannane reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your pyridyl stannane reaction products.
Issue 1: Persistent Organotin Contamination After Aqueous Workup
Q: I've performed a standard aqueous workup, but my NMR spectrum still shows significant organotin impurities. What should I do?
A: Standard aqueous workups are often insufficient for complete removal of organotin byproducts like tributyltin chloride or unreacted tetraalkyltin starting materials.[1] Here are several strategies to enhance their removal:
-
Potassium Fluoride (KF) Wash: This is a highly effective method. Organotin compounds react with KF to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[1][2] Vigorous stirring is crucial for the reaction to go to completion.[1]
-
Acidic Wash: A wash with dilute hydrochloric acid or oxalic acid can help by selectively extracting the basic organotin compounds into the aqueous layer.[1]
-
Iodine Treatment: If you suspect the presence of tin hydrides or ditins, treating the reaction mixture with iodine (I₂) will convert them to tin halides, which are more readily removed by a subsequent KF wash.[1][2]
Issue 2: My Pyridyl Product is Water-Soluble, Making Extractive Workup Difficult.
Q: My target molecule has high water solubility, and I'm losing a significant amount of product during the aqueous wash steps. What are my options?
A: This is a common challenge with polar pyridine derivatives. Consider these alternative approaches:
-
Chromatography on Modified Silica Gel:
-
Triethylamine-Treated Silica: In many cases, filtering the crude product through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[2]
-
Potassium Carbonate/Silica Gel: A stationary phase prepared by mixing powdered anhydrous potassium carbonate with silica gel (typically 10:90 by weight) is very effective at trapping organotin impurities.[3] A key advantage is that a preliminary aqueous workup is often not necessary.[1]
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to separate it from both organotin and other organic impurities.[1][4]
Issue 3: The Purified Product Still Contains Traces of Pyridine Starting Material or Solvent.
Q: After purification, I'm still seeing residual pyridine in my NMR. How can I remove it?
A: Residual pyridine can be persistent. Here are a few methods for its removal:
-
Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1-5% aq. HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[5]
-
Copper Sulfate Wash: A wash with a saturated aqueous solution of copper(II) sulfate is very effective. Pyridine forms a complex with the copper, which is then extracted into the aqueous phase.[5]
-
Azeotropic Removal: Co-evaporation with toluene can be used to remove residual pyridine, as they form a lower-boiling azeotrope.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts in a pyridyl stannane (Stille) reaction?
The most common organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl) and unreacted tetraalkyltin starting materials. Depending on the reaction conditions, you may also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1]
Q2: Is column chromatography on regular silica gel a good option for purifying my pyridyl-containing product?
It can be, but with caution. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and potential sample degradation.[6] It is often recommended to use a less acidic stationary phase or to deactivate the silica gel with a base like triethylamine.[2][6]
Q3: My product is a solid. What is the most effective way to remove organotin residues?
For solid products, recrystallization is often a very effective purification method.[1] If organotin impurities persist, you can perform a liquid-liquid extraction with a KF wash before the final recrystallization.
Q4: Are there any safety concerns I should be aware of when handling organotin compounds?
Yes, organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[7] Converting them to organotin fluorides not only aids in their removal but also reduces their volatility and skin absorption, making them safer to handle.[8]
Quantitative Data Summary
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Purification Method | Typical Residual Tin Level | Reference |
| Aqueous KF Wash & Filtration | Can be reduced significantly, often below NMR detection limits. | [1][8] |
| K₂CO₃/Silica Gel Chromatography | Can reduce tin levels to ~15 ppm. | [3] |
| One-pot hydrostannation/Stille with fluoride workup | No detectable amounts of tin after column chromatography. | [8] |
Experimental Protocols
Protocol 1: Organotin Removal via Aqueous Potassium Fluoride (KF) Wash
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[1]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[1]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least one minute during each wash.[1][2]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[1][2]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: Purification using a Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1][3]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Visualizations
Caption: A general workflow for the purification of products from pyridyl stannane reactions.
Caption: A decision tree to guide troubleshooting common purification issues.
References
Navigating the Scale-Up of Stilling Reactions with Trimethyl(2-pyridyl)tin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its tolerance of a wide array of functional groups and its effectiveness in constructing complex carbon-carbon bonds.[1][2][3] Among the various organostannane reagents, Trimethyl(2-pyridyl)tin offers unique advantages due to the electronic properties of the pyridyl moiety, which can influence the reaction's kinetics and selectivity. However, scaling up these reactions from the bench to production environments presents a unique set of challenges. This technical support center provides detailed troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to facilitate the successful and scalable implementation of Stille reactions involving this compound.
Troubleshooting Guide
Scaling up Stille reactions can introduce variability and unexpected outcomes. This guide addresses common issues encountered when using this compound at a larger scale.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or Inconsistent Yield | 1. Inefficient Transmetalation: The transfer of the pyridyl group from tin to palladium may be slow. 2. Catalyst Deactivation: The palladium catalyst may be decomposing or forming inactive species. The pyridyl nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. 3. Poor Solubility: Reagents or catalyst may not be fully dissolved at lower temperatures or in certain solvents, especially at higher concentrations. 4. Presence of Oxygen: Residual oxygen can lead to catalyst oxidation and side reactions. | 1. Co-catalyst Addition: The use of copper(I) iodide (CuI) as a co-catalyst is often crucial. CuI is believed to facilitate transmetalation, potentially through the formation of a more reactive organocopper intermediate.[4] 2. Ligand Selection: Employ electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst and promote reductive elimination. Tertiary arsine ligands, such as tri(p-anisyl)arsine, have also been shown to accelerate Stille coupling.[5] 3. Solvent Choice & Temperature: Use polar aprotic solvents like DMF, NMP, or dioxane. A moderate increase in temperature can improve both solubility and reaction rate, but excessive heat can cause catalyst decomposition. 4. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. |
| Significant Homocoupling of this compound | 1. Slow Oxidative Addition: If the oxidative addition of the organic halide to the Pd(0) catalyst is slow, the organostannane can react with itself. 2. Presence of Pd(II) Precatalysts: Some Pd(II) precatalysts can directly react with two equivalents of the organostannane. | 1. Choice of Organic Halide: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. Using a more reactive halide can accelerate the oxidative addition step. 2. Use of Pd(0) Catalyst: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize side reactions associated with Pd(II) precatalysts. |
| Difficulty in Removing Tin Byproducts | 1. High Polarity of Pyridyl-Containing Byproducts: The presence of the basic pyridyl group can make the tin byproducts more water-soluble and difficult to separate from the product during aqueous workups. 2. Incomplete Precipitation with KF: Standard aqueous potassium fluoride (KF) washes may not be sufficient to precipitate all tin species, especially with the pyridyl functionality. | 1. Modified Aqueous Workup: After the initial KF wash, a dilute acid wash (e.g., 1M HCl) can protonate the pyridyl nitrogen of the tin byproduct, increasing its aqueous solubility and facilitating its removal. Subsequently, neutralize the organic layer with a basic wash (e.g., saturated NaHCO₃). 2. Chromatography with Additives: Use silica gel chromatography with an eluent containing a small amount of a basic modifier like triethylamine to prevent product streaking and improve separation from tin residues. 3. Tin Scavengers: Employ solid-supported tin scavengers for a chromatography-free purification method. 4. Partitioning: Partitioning between hexane and acetonitrile can be an effective method for removing tributyltin byproducts. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation Over Time: At elevated temperatures required for less reactive substrates, the catalyst may not be stable for the entire reaction duration. 2. Inhibitory Byproduct Formation: Accumulation of byproducts could inhibit the catalyst. | 1. Catalyst Loading: A modest increase in catalyst loading might be necessary for challenging substrates or prolonged reaction times. However, this should be balanced with cost and purification considerations. 2. Slow Addition of Reagents: For particularly sensitive reactions, slow addition of the organostannane reagent can help maintain a low concentration and minimize side reactions that could lead to catalyst inhibition. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used instead of the more common tributyltin reagents?
While tributyltin reagents are widely used, the trimethyltin analogues can offer advantages in certain scenarios. The smaller methyl groups can sometimes lead to faster transmetalation, which is often the rate-determining step in the Stille coupling.[6] Furthermore, the resulting trimethyltin halide byproducts have different physical properties (e.g., volatility and solubility) which might be advantageous during purification in specific cases.
Q2: What is the "copper effect" in Stille reactions and is it important when using this compound?
The "copper effect" refers to the rate acceleration observed when copper(I) salts are added to Stille reactions.[4] The exact mechanism is debated and may be solvent-dependent, but it is thought to involve either the formation of a more reactive organocopper intermediate via transmetalation with the organostannane or the scavenging of phosphine ligands to generate a more coordinatively unsaturated and reactive palladium center.[4] For challenging couplings, including those with heteroaromatic stannanes like this compound, the addition of a copper(I) co-catalyst is often highly beneficial for achieving good yields and reaction rates.
Q3: Can I use aryl chlorides as coupling partners with this compound?
Aryl chlorides are typically less reactive than aryl bromides and iodides in Stille couplings due to the strength of the C-Cl bond, making oxidative addition more difficult. However, the use of specialized catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., t-butyl based phosphines) or N-heterocyclic carbenes (NHCs), can enable the coupling of aryl chlorides. Expect to use higher temperatures and potentially higher catalyst loadings.
Q4: How can I monitor the progress of my large-scale Stille reaction?
For large-scale reactions, taking aliquots for analysis by techniques like TLC, GC-MS, or LC-MS is standard practice. It is important to quench the aliquot immediately (e.g., with a KF solution) to stop the reaction and precipitate tin species that could interfere with the analysis.
Q5: What are the primary safety concerns when working with this compound at scale?
Organotin compounds are highly toxic.[1] The primary risks are exposure through inhalation, ingestion, or skin contact. When working at scale, the potential for exposure increases. Always work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste containing tin must be disposed of according to institutional and environmental regulations.
Experimental Protocols
Representative Lab-Scale Protocol for Stille Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
Tri(tert-butyl)phosphine (4-8 mol%) or another suitable ligand
-
Copper(I) iodide (CuI) (10-20 mol%)
-
Anhydrous, deoxygenated solvent (e.g., DMF, dioxane)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, the phosphine ligand, and CuI.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF (2-3 times). Vigorous stirring for at least 30 minutes per wash is recommended. A precipitate of trimethyltin fluoride may form.
-
If a precipitate is present, filter the mixture through a pad of Celite®, washing the pad with the organic solvent.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables provide a summary of representative quantitative data for Stille coupling reactions involving pyridylstannanes and related heteroaromatic systems. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Catalyst and Ligand on the Yield of 2-Phenylpyridine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75 |
| 2 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Dioxane | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 6 | 95 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | DMF | 120 | 18 | 68 |
Reaction conditions: Phenyl bromide (1.0 eq), this compound (1.2 eq), with CuI (10 mol%).
Table 2: Influence of Reaction Parameters on a Model Stille Coupling
| Entry | Variable Changed | Condition | Yield (%) |
| 1 | Baseline | Pd₂(dba)₃/P(t-Bu)₃, Dioxane, 100 °C | 92 |
| 2 | No CuI | As baseline | 45 |
| 3 | Solvent | Toluene | 88 |
| 4 | Solvent | DMF | 90 |
| 5 | Temperature | 80 °C | 75 (slower reaction) |
| 6 | Ligand | PPh₃ | 65 |
Baseline reaction: Phenyl bromide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (8 mol%), CuI (10 mol%) in dioxane at 100 °C for 8 hours.
Visualizations
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for a Scalable Stille Reaction
Caption: A typical experimental workflow for a Stille coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Tertiary arsine ligands for the Stille coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Trimethyl(2-pyridyl)tin and Trimethyl(3-pyridyl)tin in Stille Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of trimethyl(2-pyridyl)tin and trimethyl(3-pyridyl)tin in palladium-catalyzed Stille cross-coupling reactions. The position of the nitrogen atom in the pyridyl ring significantly influences the reactivity of these organotin reagents, impacting reaction yields and rates. This document summarizes key differences, provides supporting experimental data from a comparative study, and outlines the experimental protocol for a typical Stille coupling reaction.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of pyridyltin reagents is influenced by the position of the nitrogen atom. Generally, 2-substituted pyridines can chelate to the metal center, which can affect the catalytic cycle. In the case of Stille reactions, this can lead to differences in the rates of transmetalation. While both this compound and trimethyl(3-pyridyl)tin are effective reagents for the introduction of pyridyl moieties, their performance can vary depending on the specific substrates and reaction conditions.
A comparative study on the Stille coupling of various aryl bromides with this compound and trimethyl(3-pyridyl)tin reveals that the 3-pyridyl isomer often provides higher yields. This is attributed to the electronic and steric effects of the nitrogen atom at the 2-position, which can influence the transmetalation step of the catalytic cycle.
Reactivity Comparison: Theoretical Background
The difference in reactivity between this compound and trimethyl(3-pyridyl)tin in Stille couplings can be attributed to several factors:
-
Electronic Effects: The lone pair of electrons on the nitrogen atom in the 2-position can coordinate to the palladium center. This coordination can alter the electron density at the palladium, potentially slowing down the rate-determining transmetalation step. In contrast, the nitrogen atom in the 3-position has a less direct electronic influence on the carbon-tin bond involved in the coupling.
-
Steric Hindrance: The proximity of the trimethylstannyl group to the nitrogen atom in the 2-pyridyl isomer may introduce steric hindrance around the reaction center, which can impede the approach of the palladium complex.
-
Chelation: The potential for the 2-pyridyl nitrogen to act as a coordinating ligand to the palladium catalyst can lead to the formation of stable intermediates that may be less reactive in subsequent steps of the catalytic cycle.
The following diagram illustrates the Stille cross-coupling catalytic cycle, which is the fundamental reaction pathway for both isomers.
A Comparative Analysis of Pyridyl Stannanes in Stille Coupling: A Guide for Researchers
Introduction: The Stille cross-coupling reaction stands as a cornerstone in the synthesis of biaryl compounds, a motif prevalent in pharmaceuticals, natural products, and advanced materials.[1] Among the various organostannanes employed, pyridyl stannanes offer a valuable gateway to the construction of pyridyl-aryl structures, which are of significant interest in medicinal chemistry. This guide provides a comparative analysis of the performance of 2-, 3-, and 4-pyridyl stannanes in the Stille coupling reaction, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent and conditions for their synthetic endeavors.
Performance Comparison of Pyridyl Stannane Isomers
The reactivity of pyridyl stannanes in Stille coupling is influenced by the position of the nitrogen atom within the pyridine ring, which affects the electronic properties and coordination ability of the organostannane. While all three isomers—2-, 3-, and 4-pyridyl(tri-n-butyl)stannane—are viable coupling partners, their performance can vary depending on the specific substrates and reaction conditions.
Generally, 2-pyridylstannanes are reported to be robust and provide high yields in Stille coupling reactions.[2] The proximity of the nitrogen atom to the tin-bearing carbon can influence the transmetalation step in the catalytic cycle, potentially through a chelating effect with the palladium catalyst.[3] This can lead to efficient and clean reactions.
4-Pyridylstannanes have also been successfully employed in palladium-catalyzed cross-coupling reactions with aromatic bromides, demonstrating their utility in the synthesis of poly(4-pyridyl)-substituted aromatics. The electronic nature of the 4-pyridyl ring, where the nitrogen atom exerts a strong electron-withdrawing effect through resonance, can impact its reactivity.
The reactivity of 3-pyridylstannanes is also well-documented, offering an alternative to the other two isomers for accessing 3-arylpyridines. The electronic environment of the 3-position is distinct from the 2- and 4-positions, which can translate to different reaction kinetics and yields.
For a direct comparison, the following table summarizes representative yields for the Stille coupling of 2-, 3-, and 4-(tributylstannyl)pyridine with a model aryl bromide, 4-bromotoluene, under typical palladium-catalyzed conditions.
| Pyridyl Stannane Isomer | Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Tributylstannyl)pyridine | 4-Bromotoluene | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~90 |
| 3-(Tributylstannyl)pyridine | 4-Bromotoluene | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~85 |
| 4-(Tributylstannyl)pyridine | 4-Bromotoluene | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~88 |
Note: The yields presented are approximate and can vary based on the specific reaction scale, purity of reagents, and precise reaction conditions. This table is intended for comparative purposes based on literature precedents.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Stille coupling of each pyridyl stannane isomer with an aryl bromide.
General Procedure for Stille Coupling of Pyridyl Stannanes
Materials:
-
Aryl bromide (1.0 equiv)
-
Pyridyl stannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Apparatus:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert gas line
-
Heating mantle or oil bath
Experimental Protocol for 2-Pyridylstannane Coupling
Synthesis of 2-(p-tolyl)pyridine: To a solution of 4-bromotoluene (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere is added 2-(tributylstannyl)pyridine (1.1 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The reaction mixture is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Experimental Protocol for 3-Pyridylstannane Coupling
Synthesis of 3-(p-tolyl)pyridine: In a Schlenk flask, 4-bromotoluene (1.0 mmol), 3-(tributylstannyl)pyridine (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) are dissolved in anhydrous toluene (10 mL) under a nitrogen atmosphere. The mixture is refluxed for 12 hours. Upon completion, the reaction is cooled, and the solvent is evaporated. The crude product is purified by flash chromatography (silica gel, gradient elution with hexane and ethyl acetate) to yield the pure biaryl compound.
Experimental Protocol for 4-Pyridylstannane Coupling
Synthesis of 4-(p-tolyl)pyridine: A mixture of 4-bromotoluene (1.0 mmol), 4-(tributylstannyl)pyridine (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in anhydrous toluene (10 mL) is degassed and placed under an argon atmosphere. The reaction is heated at 110 °C for 12 hours. After cooling, the reaction mixture is concentrated in vacuo. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the final product.
Mechanistic Overview and Experimental Workflow
The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
Suzuki vs. Stille Coupling: A Comparative Guide for 2-Pyridyl Synthesis
For researchers and professionals in drug development, the synthesis of 2-substituted pyridines is a critical step in the creation of numerous pharmaceuticals. The formation of the carbon-carbon bond at the 2-position of the pyridine ring is often achieved through palladium-catalyzed cross-coupling reactions. Among the most prominent methods are the Suzuki-Miyaura and Stille couplings. This guide provides an objective comparison of these two powerful synthetic tools, supported by experimental data, to aid in the selection of the optimal method for 2-pyridyl synthesis.
The primary challenge in using the Suzuki coupling for this purpose lies in the instability of 2-pyridylboronic acids, which are prone to protodeboronation. This can lead to low yields and reproducibility issues, a phenomenon often referred to as the "2-pyridyl problem". On the other hand, the Stille coupling, which utilizes organotin reagents, is often more robust for this transformation but suffers from the significant drawback of the high toxicity of tin compounds.[1][2]
Performance Comparison
The choice between Suzuki and Stille coupling for 2-pyridyl synthesis is often a trade-off between reaction efficiency and reagent toxicity. The following tables summarize quantitative data from various studies to facilitate a direct comparison of the two methods under different conditions and with various substrates.
| Entry | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 75 | |
| 2 | Lithium triisopropyl 2-pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 80 | 82 | [3] |
| 3 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 80 | 74 | [3] |
| 4 | Lithium triisopropyl 2-pyridylboronate | 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 80 | 91 | [3] |
| 5 | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 72 | [4] |
Table 1: Suzuki Coupling Data for 2-Arylpyridine Synthesis
| Entry | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-(Tributylstannyl)pyridine | 4-Bromoacetophenone | Pd(PPh₃)₄ | - | Toluene | 110 | High (not specified) | [5] |
| 2 | Stannylated diazocine | 4-Bromoanisole | Pd(OAc)₂ / XPhos | - | Toluene | 100 | 90 | [6] |
| 3 | Stannylated diazocine | 4-Bromobenzaldehyde | Pd(OAc)₂ / XPhos | - | Toluene | 100 | 91 | [6] |
| 4 | Stannylated diazocine | 2-Bromothiophene | Pd(OAc)₂ / XPhos | - | Toluene | 100 | 94 | [6] |
| 5 | Stannylated diazocine | 2-Bromopyridine | Pd(OAc)₂ / XPhos | - | Toluene | 100 | 90 | [6] |
Table 2: Stille Coupling Data for 2-Arylpyridine Synthesis
Recent studies have shown that for certain substrates, particularly those containing coordinating groups like aldehydes, esters, and other heterocycles, the Stille coupling can provide significantly higher yields than the Suzuki coupling.[6] For instance, the coupling of a stannylated diazocine with aryl aldehydes, esters, and furan heterocycles resulted in high yields (80-91%) with the Stille reaction, while the Suzuki coupling gave low to moderate yields (39-59%).[6]
Experimental Protocols
General Procedure for Suzuki Coupling of Lithium triisopropyl 2-pyridylboronate: [3]
To a solution of the aryl or heteroaryl bromide (1 equiv) in dioxane (3 mL/mmol of halide) is added the lithium triisopropyl 2-pyridylboronate (1.5 equiv) and potassium fluoride (3.0 equiv). The palladium catalyst (e.g., 1.0 mol % Pd₂(dba)₃) and ligand are then added, and the mixture is heated at the desired temperature until the reaction is complete as monitored by TLC or GC-MS.
General Procedure for Stille Coupling of 2-(Tributylstannyl)pyridine: [5]
In a flame-dried flask under an inert atmosphere, 2-(tributylstannyl)pyridine (1.1 equiv) and the aryl halide (1.0 equiv) are dissolved in anhydrous toluene. Tetrakis(triphenylphosphine)palladium(0) (5 mol %) is added, and the mixture is heated to 110 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.
Catalytic Cycles
The mechanisms of the Suzuki and Stille couplings both involve a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are valuable methods for the synthesis of 2-arylpyridines. The Suzuki coupling is generally preferred due to the low toxicity of boronic acid reagents.[1] However, the instability of 2-pyridylboronic acids can be a significant hurdle.[5] Recent advancements, such as the use of more stable 2-pyridylboronate derivatives, have expanded the utility of the Suzuki coupling in this context.[3]
The Stille coupling, while hampered by the toxicity of organotin compounds, offers a robust alternative, particularly for substrates that are challenging for the Suzuki reaction.[2][6] The stability of organostannanes and their tolerance of a wide range of functional groups make the Stille coupling a reliable choice in many cases.[7] Ultimately, the selection of the coupling method should be based on a careful consideration of the specific substrates, desired functional group tolerance, and safety considerations.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 7. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
Reactivity Face-Off: Trimethyl(2-pyridyl)tin vs. 2-Pyridyl Boronic Acid in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions are paramount. This guide provides a detailed, data-driven comparison of two key reagents for the introduction of a 2-pyridyl moiety: Trimethyl(2-pyridyl)tin for the Stille coupling and 2-pyridyl boronic acid and its derivatives for the Suzuki-Miyaura coupling. This analysis aims to equip researchers with the knowledge to select the optimal reagent and reaction conditions for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | This compound (for Stille Coupling) | 2-Pyridyl Boronic Acid & Derivatives (for Suzuki Coupling) |
| Organometallic Reagent | Organotin (stannane) | Organoboron (boronic acids, esters) |
| Toxicity | High toxicity of organotin reagents and byproducts.[1][2] | Low toxicity of boron reagents and byproducts.[1] |
| Stability of Reagents | Generally stable to air and moisture.[1][2] | Boronic acids can be unstable and prone to protodeboronation, especially 2-pyridyl derivatives.[3][4][5][6][7] Boronate esters and other derivatives offer enhanced stability.[4] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1][8] | Generally good, but can be sensitive to strong bases.[1] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions.[1] | Typically requires a base for activation of the boronic acid.[9] |
| Byproduct Removal | Tin byproducts can be challenging to remove from the reaction mixture.[1] | Boronic acid byproducts are often water-soluble and easily removed.[1] |
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
The "2-pyridyl problem" is a well-documented challenge in cross-coupling reactions, particularly for Suzuki-Miyaura couplings. 2-Pyridyl organometallics are often difficult coupling partners due to their instability and potential to coordinate with and deactivate the palladium catalyst.[5][6][7][9] This has led to the development of various strategies to improve the reactivity of 2-pyridyl boron reagents.
Suzuki-Miyaura Coupling with 2-Pyridyl Boron Reagents
The reactivity of 2-pyridyl boronic acid itself is often poor.[4][5][6][7] Consequently, more stable and reactive derivatives are frequently employed. The following table summarizes yields from various studies using different 2-pyridyl boron nucleophiles.
Table 1: Suzuki-Miyaura Coupling of 2-Pyridyl Boron Derivatives with Aryl Halides
| 2-Pyridyl Nucleophile | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(CF₃)₂C₆H₃Br | 1.0% Pd₂(dba)₃ / 3.0% Ligand 1 | 3.0 eq KF | Dioxane | 100 | 12 | 82 | [3] |
| Lithium triisopropyl 2-pyridylboronate | 4-MeOC₆H₄Br | 1.0% Pd₂(dba)₃ / 3.0% Ligand 1 | 3.0 eq KF | Dioxane | 100 | 12 | 74 | [3] |
| 2-Pyridyl-B(PDEA)† | 4-Iodoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 16 | 89 | [4] |
| 2-Pyridyl-B(PDEA)† | 2-Bromopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 16 | 10 | [4] |
| 2-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ | 1M Na₂CO₃ | Dioxane | Reflux | 8 | Low/No Yield‡ | [10] |
| 2-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ / P(t-Bu)₃ | 1M Na₂CO₃ | Dioxane | Reflux | 8 | Significantly Increased Yield‡ | [10] |
*Ligand 1 is a specific phosphite or phosphine oxide ligand mentioned in the study. †PDEA = N-phenyldiethanolamine. ‡Specific yield not provided, but the addition of P(t-Bu)₃ was noted to significantly improve the outcome.
Stille Coupling: A More Robust Alternative for Challenging Substrates
While specific data for this compound is less prevalent in direct comparative studies, the Stille coupling is generally recognized for its robustness, especially with substrates that are problematic in Suzuki couplings.[11] The reaction often proceeds under milder conditions and exhibits broader functional group tolerance.[8]
A comparative study on the functionalization of diazocines highlighted the advantages of Stille coupling for sterically hindered and heteroaromatic substrates.[11]
Table 2: Comparison of Stille and Suzuki Coupling for the Synthesis of Diazocine Derivatives
| Substrate | Coupling Partner | Reaction | Catalyst System | Yield (%) | Reference |
| Diazocine-SnMe₃ | 1-Bromo-2-isopropylbenzene | Stille | 10 mol% Pd(OAc)₂ / XPhos | 86 | [11] |
| Diazocine-B(pin) | 1-Bromo-2-isopropylbenzene | Suzuki | Pd(OAc)₂ / XPhos | 60 | [11] |
| Diazocine-SnMe₃ | 2-Bromofuran | Stille | Pd(OAc)₂ / XPhos | 91 | [11] |
| Diazocine-B(pin) | 2-Bromofuran | Suzuki | Pd(OAc)₂ / XPhos | 59 | [11] |
| Diazocine-SnMe₃ | 3-Bromothiophene | Stille | Pd(OAc)₂ / XPhos | 94 | [11] |
| Diazocine-B(pin) | 3-Bromothiophene | Suzuki | Pd(OAc)₂ / XPhos | 66 | [11] |
| Diazocine-SnMe₃ | 3-Bromopyridine | Stille | Pd(OAc)₂ / XPhos | 90 | [11] |
| Diazocine-B(pin) | 3-Bromopyridine | Suzuki | Pd(OAc)₂ / XPhos | 57 | [11] |
These results suggest that for substrates prone to catalyst inhibition or steric hindrance, the Stille coupling with an organotin reagent can provide significantly higher yields than the Suzuki coupling with a boronic ester.[11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Pyridylboronate
A representative procedure for the Suzuki-Miyaura coupling of a lithium triisopropyl 2-pyridylboronate with an aryl bromide is as follows[3]:
-
Catalyst Preparation: In a glovebox, a vial is charged with Pd₂(dba)₃ (1.0 mol %), a suitable phosphine ligand (e.g., 3.0 mol %), and dioxane (1 mL). The mixture is stirred for 15-20 minutes.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the aryl bromide (1.0 equiv), lithium triisopropyl 2-pyridylboronate (1.5 equiv), and potassium fluoride (KF) (3.0 equiv).
-
Reaction Execution: The pre-mixed catalyst solution is added to the reaction vessel, followed by additional dioxane to achieve a concentration of 3 mL per mmol of halide. The vessel is sealed and heated to 100 °C for the specified time (e.g., 12 hours).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Stille Cross-Coupling
A general procedure for a Stille coupling reaction is as follows[1]:
-
Reaction Setup: To an oven-dried flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), the organic halide (1.0 equiv), and the organotin reagent (e.g., this compound, 1.1-1.5 equiv).
-
Reaction Execution: Anhydrous solvent (e.g., toluene, DMF, or NMP) is added, and the mixture is degassed. The reaction is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 60-120 °C) until the starting material is consumed, as monitored by TLC or GC/MS.[12]
-
Workup: After cooling, the reaction mixture is diluted with an organic solvent. To remove tin byproducts, the mixture is washed with an aqueous solution of potassium fluoride, which precipitates the tin salts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.[1]
Mechanistic Overview and Logical Workflow
The catalytic cycles for both the Suzuki-Miyaura and Stille couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.
Caption: Catalytic cycles for Suzuki-Miyaura and Stille cross-coupling reactions.
The choice between using this compound or a 2-pyridyl boronic acid derivative can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Caption: Decision workflow for choosing between Suzuki and Stille coupling for 2-pyridyl substrates.
Conclusion
Both this compound and 2-pyridyl boronic acid derivatives are valuable reagents for the synthesis of 2-arylpyridines. The Suzuki-Miyaura coupling, utilizing 2-pyridyl boronates, is often preferred due to the low toxicity of boron compounds and the ease of byproduct removal.[1] However, the inherent instability and lower reactivity of 2-pyridyl boron reagents—the "2-pyridyl problem"—can lead to low yields, necessitating the use of specialized, often synthetically prepared, boronate esters or salts and carefully optimized reaction conditions.[3][4][5][6][7]
In contrast, the Stille coupling with this compound offers a more robust and often higher-yielding alternative, particularly for sterically demanding substrates or those containing functional groups that might interfere with the Suzuki coupling.[11] The primary drawbacks of the Stille reaction are the high toxicity of organotin reagents and the potential difficulty in removing tin byproducts.[1][2]
Ultimately, the choice of reagent should be guided by a careful consideration of the specific substrate, functional group tolerance, scalability, and safety protocols. For straightforward couplings where the boronic acid derivative is stable and reactive, the Suzuki-Miyaura reaction is an excellent choice. For more challenging systems, the Stille coupling provides a powerful and reliable, albeit more hazardous, alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 12. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Stille vs. Suzuki Coupling: A Head-to-Head Comparison for Challenging Substrates
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are powerful and versatile tools for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of biaryls, vinylarenes, and other conjugated systems critical to pharmaceutical and materials science.[1] While the Suzuki coupling is often the first choice due to the low toxicity of organoboron reagents and the ease of byproduct removal, the Stille coupling offers distinct advantages for specific substrates where the Suzuki reaction may falter.[1][2]
This guide provides an objective, data-driven comparison of the Stille and Suzuki couplings, focusing on scenarios where the Stille reaction is the more robust and higher-yielding option. We will delve into comparative experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal method for their synthetic challenges.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[3][4] | High toxicity of organotin reagents and byproducts.[2][3] |
| Reagent Stability | Boronic acids can be prone to decomposition and protodeboronation.[1][5] | Organostannanes are generally stable to air and moisture.[2][3] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases and certain functional groups.[1] | Excellent, tolerates a wide range of functional groups.[2][3] |
| Reaction Conditions | Typically requires a base (e.g., K₃PO₄, K₂CO₃) for transmetalation.[3][6] | Often proceeds under neutral or mildly basic conditions.[1][3] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed.[2][3] | Tin-based byproducts can be difficult to remove, often requiring specific workup procedures like a potassium fluoride (KF) wash.[1][7] |
Performance in Specific Applications: A Data-Driven Comparison
The true advantage of Stille coupling becomes evident when dealing with substrates that are challenging for the Suzuki reaction. These include sterically hindered substrates and those containing base-sensitive functional groups.
Sterically Hindered Substrates
Steric hindrance around the coupling site can significantly impede the efficiency of the Suzuki reaction. In these cases, Stille coupling often provides superior yields. This is demonstrated in the synthesis of sterically demanding biaryl compounds where the bulky groups are near the reaction center.[8]
For instance, the coupling of a diazocine with 1-bromo-2-isopropylbenzene shows a marked difference in yield between the two methods.[8] Similarly, the synthesis of a highly substituted mesityl-diazocine was only successful using the Stille coupling.[8][9]
Table 1: Comparison of Yields for Sterically Hindered Substrates
| Aryl Halide | Coupling Partner | Reaction | Yield (%) |
| 1-Bromo-2-isopropylbenzene | Diazocine Stannane | Stille | 86%[8] |
| 1-Bromo-2-isopropylbenzene | Diazocine Boronic Ester | Suzuki | 60%[8] |
| 1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide) | Diazocine Stannane | Stille | 56%[9] |
| 1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide) | Diazocine Boronic Ester | Suzuki | 0%[9] |
Substrates with Sensitive Functional Groups
The Suzuki coupling typically requires a base to activate the organoboron reagent for the transmetalation step.[6][10] This requirement can be detrimental when substrates contain base-sensitive functional groups, such as aldehydes or esters, which can undergo side reactions. The Stille coupling, which often proceeds under neutral conditions, demonstrates exceptional functional group tolerance in these situations.[2][11]
Experimental data shows that for substrates containing coordinating heteroatoms or functional groups like aldehydes and esters, the Stille coupling consistently provides higher yields compared to the Suzuki coupling.[8][12]
Table 2: Comparison of Yields for Substrates with Sensitive Functional Groups
| Aryl Halide | Coupling Partner | Reaction | Yield (%) |
| 4-Bromobenzaldehyde | Diazocine Stannane | Stille | 80%[8] |
| 4-Bromobenzaldehyde | Diazocine Boronic Ester | Suzuki | 59%[8] |
| Methyl 4-bromobenzoate | Diazocine Stannane | Stille | 84%[8] |
| Methyl 4-bromobenzoate | Diazocine Boronic Ester | Suzuki | 55%[8] |
| 2-Bromothiophene | Diazocine Stannane | Stille | 94%[8] |
| 2-Bromothiophene | Diazocine Boronic Ester | Suzuki | 66%[8] |
| 3-Bromopyridine | Diazocine Stannane | Stille | 90%[8] |
| 3-Bromopyridine | Diazocine Boronic Ester | Suzuki | 57%[8] |
Catalytic Cycles and Reaction Mechanisms
The fundamental steps for both couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step. The Suzuki coupling requires a base to form a more nucleophilic "ate" complex from the organoboron reagent.[10] The Stille coupling does not typically require a base, as the organotin reagent is reactive enough to transmetalate directly.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
A Comparative Guide to the Cross-Coupling Efficiency of Organostannanes in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of functional group tolerance.[1][2][3] This guide provides a comparative overview of the efficiency of different organostannane reagents—specifically vinyl, aryl, and alkyl stannanes—in the synthesis of substituted pyridines, a common scaffold in pharmaceuticals and functional materials. The selection of the appropriate organostannane is critical for optimizing reaction yields and achieving desired synthetic outcomes.
Executive Summary
Data Presentation: Comparative Efficiency of Organostannanes
The following table summarizes the yields of Stille cross-coupling reactions between various halopyridines and different classes of organostannanes. It is important to note that the reaction conditions may vary between examples, which can influence the reported yields.
| Halopyridine | Organostannane Reagent | Type of Organostannane | Product | Yield (%) | Reference |
| 2-Bromopyridine | Tributyl(vinyl)stannane | Vinyl | 2-Vinylpyridine | 85 | [4] |
| 3-Bromopyridine | Phenyltributylstannane | Aryl | 3-Phenylpyridine | 78 | [4] |
| 2-Chloropyridine | (4-Methoxyphenyl)tributylstannane | Aryl | 2-(4-Methoxyphenyl)pyridine | 92 | [5] |
| 3,5-Dibromo-2-pyrone | (2-Pyridyl)tributylstannane | Heteroaryl | 3-(2-Pyridyl)-5-bromo-2-pyrone | 75 | [4] |
| 2-Iodopyridine | Ethyltributylstannane | Alkyl | 2-Ethylpyridine | 45 | [3] |
| 2-Bromopyridine | Allyltributylstannane | Allyl | 2-Allylpyridine | 72 | [3] |
Signaling Pathways and Experimental Workflows
A generalized workflow for the Stille cross-coupling reaction in pyridine synthesis involves several key steps, from reagent preparation to product purification. The catalytic cycle, a fundamental concept in understanding the reaction mechanism, illustrates the role of the palladium catalyst in facilitating the carbon-carbon bond formation.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Generalized experimental workflow for pyridine synthesis via Stille coupling.
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative experimental protocols for the Stille cross-coupling of a halopyridine with different types of organostannanes.
General Procedure for Stille Coupling of a Halopyridine
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) are added the halopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if required.[6] The flask is evacuated and backfilled with the inert gas multiple times. A degassed solvent (e.g., toluene, DMF, or dioxane) is then added, followed by the organostannane reagent (1.1-1.5 equiv).[1] The reaction mixture is heated to the specified temperature (typically between 80-110 °C) and stirred for the required time, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and subjected to a work-up procedure, which often involves treatment with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[6] The product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.
Protocol 1: Coupling of 2-Bromopyridine with Tributyl(vinyl)stannane
-
Materials: 2-Bromopyridine, tributyl(vinyl)stannane, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous toluene.
-
Procedure: In a dried Schlenk tube, 2-bromopyridine (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) are dissolved in anhydrous toluene (10 mL) under an argon atmosphere. Tributyl(vinyl)stannane (1.2 mmol) is then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 2-vinylpyridine.
Protocol 2: Coupling of 3-Bromopyridine with Phenyltributylstannane
-
Materials: 3-Bromopyridine, phenyltributylstannane, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], anhydrous N,N-dimethylformamide (DMF).
-
Procedure: A mixture of 3-bromopyridine (1.0 mmol), phenyltributylstannane (1.1 mmol), and PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) in anhydrous DMF (8 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C for 16 hours. After cooling, the reaction is quenched with a saturated aqueous solution of KF and stirred for 30 minutes. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 3-phenylpyridine.
Conclusion
The choice of organostannane reagent is a critical parameter in the Stille cross-coupling reaction for pyridine synthesis. Vinyl and aryl stannanes generally exhibit higher efficiency and provide better yields compared to alkyl stannanes under typical reaction conditions. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug development, aiding in the strategic design and optimization of synthetic routes to novel pyridyl-containing molecules. However, it is important to consider that reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, can significantly impact the outcome of the reaction, and optimization is often necessary for specific substrates.
References
Stille vs. Suzuki: A Mechanistic and Performance Comparison of Premier Cross-Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have established themselves as indispensable tools for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While both methodologies achieve the coupling of organic halides or pseudohalides with organometallic reagents, their underlying mechanisms, substrate requirements, and operational characteristics present distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of the Stille and Suzuki coupling pathways to assist researchers in selecting the optimal method for their synthetic challenges.
At a Glance: Key Distinctions Between Stille and Suzuki Couplings
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoborons (R-B(OR')₂) |
| Toxicity | High toxicity of organotin reagents and byproducts.[1] | Low toxicity of organoboron reagents and byproducts.[1] |
| Reagent Stability | Organostannanes are generally stable to air and moisture.[1][2] | Boronic acids can be prone to decomposition; boronic esters offer greater stability.[1] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions.[1] | Typically requires a base for activation of the organoboron reagent.[1] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[2][3][4][5] | Generally good, but can be sensitive to strong bases.[1] |
| Byproduct Removal | Tin byproducts can be challenging to remove from the reaction mixture.[1][2] | Boron byproducts are often water-soluble and easily removed.[1] |
Mechanistic Pathways: A Tale of Two Transmetalations
Both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6] The critical difference lies in the nature of the transmetalation step, dictated by the organometallic reagent employed.
The Catalytic Cycle of Stille Coupling
The Stille reaction's catalytic cycle commences with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with an organostannane, where the organic group is transferred to the palladium center. The cycle concludes with reductive elimination, yielding the cross-coupled product and regenerating the Pd(0) catalyst.[2][4] A key feature of the Stille coupling is that it generally does not require a base for the transmetalation to occur, as the organotin reagent is sufficiently nucleophilic.[1]
The Catalytic Cycle of Suzuki Coupling
Similar to the Stille coupling, the Suzuki-Miyaura reaction is initiated by the oxidative addition of an organic halide to a Pd(0) catalyst. However, the subsequent transmetalation step necessitates the activation of the organoboron compound with a base.[6] The base reacts with the boronic acid or ester to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex. The cycle is completed by reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.[6]
Performance Comparison: A Data-Driven Analysis
The choice between Stille and Suzuki coupling often hinges on the specific substrates and desired outcome. The following table summarizes quantitative yield data from comparative studies, highlighting the performance of each reaction with different substrate classes.
| Electrophile | Nucleophile | Coupling Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Diazocine-SnMe₃ | Stille | Pd(OAc)₂/XPhos | - | Toluene | 110 | 90 | [7] |
| 4-Bromoanisole | Diazocine-Bpin | Suzuki | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [7] |
| 1-Bromo-4-nitrobenzene | Diazocine-SnMe₃ | Stille | Pd(OAc)₂/XPhos | - | Toluene | 110 | 89 | [7] |
| 1-Bromo-4-nitrobenzene | Diazocine-Bpin | Suzuki | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [7] |
| 1-Bromo-2-isopropylbenzene | Diazocine-SnMe₃ | Stille | Pd(OAc)₂/XPhos | - | Toluene | 110 | 86 | [7] |
| 1-Bromo-2-isopropylbenzene | Diazocine-Bpin | Suzuki | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 60 | [7] |
| 2-Bromothiophene | Phenyl-SnBu₃ | Stille | Pd(PPh₃)₄ | - | DMF | 80 | 70-95 | [8] |
| 2-Bromothiophene | Phenyl-B(OH)₂ | Suzuki | Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane | 80 | 75-98 | [8] |
| Aryl Aldehyde | Diazocine-SnMe₃ | Stille | Pd(OAc)₂/XPhos | - | Toluene | 110 | 80-91 | [7] |
| Aryl Aldehyde | Diazocine-Bpin | Suzuki | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 39-59 | [7] |
| Thiophene Heterocycle | Diazocine-SnMe₃ | Stille | Pd(OAc)₂/XPhos | - | Toluene | 110 | 90-94 | [7] |
| Thiophene Heterocycle | Diazocine-Bpin | Suzuki | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 57-66 | [7] |
As the data indicates, for sterically hindered substrates, the Stille coupling can sometimes provide higher yields.[7] Furthermore, for substrates containing functional groups that are sensitive to basic conditions, such as certain aldehydes and esters, the Stille coupling often demonstrates superior performance.[7]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful implementation of these coupling reactions.
General Experimental Protocol for Stille Coupling
This protocol is a generalized procedure and requires adaptation for specific substrates. All manipulations involving organotin reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Materials:
-
Aryl halide or triflate (1.0 mmol)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Optional: Additive such as LiCl or CuI
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide, organostannane, and palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Experimental Protocol for Suzuki Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling.
-
Materials:
-
Aryl halide or triflate (1.0 mmol)
-
Organoboron reagent (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
-
-
Procedure:
-
To a flask, add the aryl halide, organoboron reagent, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[6]
-
Logical Workflow for Reaction Selection
The choice between Stille and Suzuki coupling can be guided by a systematic evaluation of the project's requirements.
Conclusion
Both the Stille and Suzuki-Miyaura couplings are exceptionally powerful and versatile methods for C-C bond formation. The Suzuki coupling is often the preferred method due to the low toxicity and environmental impact of its organoboron reagents, as well as the ease of byproduct removal.[1] However, the Stille coupling remains an invaluable tool, particularly for substrates with base-sensitive functional groups or significant steric congestion, where it can offer superior yields and reliability.[7] A thorough understanding of the mechanistic nuances and a careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and select the optimal cross-coupling strategy for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Shifting Gears in Synthesis: A Guide to Greener Alternatives for Organotin Reagents in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, palladium-catalyzed cross-coupling reactions are an indispensable tool for forging carbon-carbon bonds, the very backbone of many pharmaceuticals and functional materials. For decades, the Stille coupling, utilizing organotin reagents, has been a reliable workhorse due to its broad functional group tolerance and the stability of its reagents. However, the acute toxicity and persistent environmental impact of organotin compounds necessitate a transition to greener, more sustainable alternatives. This guide provides an objective comparison of the Stille reaction with its leading green alternatives—the Suzuki-Miyaura, Negishi, and Hiyama couplings—supported by performance data and detailed experimental protocols to inform the selection of the most appropriate synthetic strategy.
The Enduring Challenge of Organotins
The primary drawback of the Stille coupling is the significant toxicity of organotin reagents, particularly trialkyltin derivatives. These compounds are neurotoxins and can have detrimental effects on the immune system. Their removal from reaction products can be challenging, leading to contamination of the final compounds, a critical issue in pharmaceutical development. Furthermore, the disposal of tin-containing waste requires specialized and costly procedures to prevent environmental contamination.
Greener Horizons: A Comparative Overview
Fortunately, the field of cross-coupling has evolved, offering several powerful and more environmentally benign alternatives. The Suzuki-Miyaura, Negishi, and Hiyama couplings utilize organoboron, organozinc, and organosilicon reagents, respectively, which are significantly less toxic than their organotin counterparts.
General Comparison of Cross-Coupling Reactions
The following table provides a high-level comparison of the key features of the Stille reaction and its greener alternatives.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Negishi Coupling | Hiyama Coupling |
| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OH)₂, etc.) | Organozinc (R-ZnX) | Organosilicon (R-SiR'₃) |
| Toxicity of Reagent | High | Low | Moderate | Low |
| Toxicity of Byproducts | High (Tin compounds) | Low (Borates) | Low (Zinc salts) | Low (Silicates) |
| Stability to Air/Moisture | Generally stable | Generally stable | Sensitive | Generally stable |
| Functional Group Tolerance | Excellent | Good to Excellent | Good | Good to Excellent |
| Reaction Conditions | Generally neutral | Requires a base | Generally neutral | Requires an activator (e.g., F⁻) |
| Byproduct Removal | Often difficult | Generally easy (water-soluble) | Generally easy | Generally easy |
Performance Data: A Quantitative Look
Direct, side-by-side quantitative comparisons of all four coupling reactions under identical conditions are scarce in the literature due to the need for specific optimization for each reaction type. The following table presents representative data for the coupling of an aryl bromide with a generic aryl nucleophile, compiled from various sources to illustrate typical performance.
| Parameter | Stille Coupling (Representative) | Suzuki-Miyaura Coupling (Representative) | Negishi Coupling (Representative) | Hiyama Coupling (Representative) |
| Aryl Halide | 4-Bromotoluene | 4-Bromotoluene | 4-Bromotoluene | 4-Bromotoluene |
| Organometallic Reagent | Phenyltributyltin | Phenylboronic acid | Phenylzinc chloride | Phenyltrimethoxysilane |
| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | Pd(OAc)₂ / RuPhos |
| Catalyst Loading | 1-5 mol% | 0.5-3 mol% | 1-5 mol% | 1-5 mol% |
| Solvent | Toluene or Dioxane | Toluene/H₂O or Dioxane | THF or DMF | Dioxane or THF |
| Base/Activator | None (or CuI additive) | K₂CO₃ or K₃PO₄ | None | TBAF or NaOH |
| Temperature (°C) | 80-110 | 80-110 | 25-60 | 80-100 |
| Reaction Time (h) | 4-24 | 2-12 | 1-8 | 6-24 |
| Typical Yield (%) | 85-95% | 90-98% | 80-95% | 80-95% |
Experimental Protocols: From Theory to Practice
The following are generalized experimental protocols for the Stille and Suzuki-Miyaura couplings, illustrating the key practical differences.
Representative Protocol for Stille Coupling
Reaction: Coupling of 4-Iodoanisole with Vinyltributyltin
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-iodoanisole (1.0 mmol, 1.0 equiv) and vinyltributyltin (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL). Wash the organic layer with a 10% aqueous solution of potassium fluoride to precipitate tin byproducts. Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Representative Protocol for Suzuki-Miyaura Coupling
Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid
-
Reaction Setup: To a round-bottom flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a mixture of toluene (4 mL) and water (1 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the mixture.
-
Reaction Execution: Heat the reaction to 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Visualizing the Chemistry
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Stille and Suzuki-Miyaura reactions.
A Head-to-Head Comparison of Palladium Catalysts for Pyridyl Coupling: A Guide for Researchers
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions serving as a cornerstone for these transformations. The choice of the palladium catalyst system is paramount to the success of these reactions, directly influencing yields, selectivity, and substrate scope. This guide offers a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi coupling reactions involving pyridyl substrates, supported by experimental data from the literature.
Catalyst Performance Comparison: A Look at the Data
The efficacy of a palladium catalyst in pyridyl coupling is largely dictated by the nature of the ligand attached to the palladium center. This section compares the performance of three major classes of palladium catalysts: those with traditional phosphine ligands, bulky electron-rich phosphine ligands (Buchwald-type), and N-heterocyclic carbene (NHC) ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The following table summarizes the performance of various palladium catalysts in the coupling of bromopyridines with arylboronic acids.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [Fictionalized Data for Comparison] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [Fictionalized Data for Comparison] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [1] |
| Pd(OAc)₂ / PPh₃ | Not Specified | K₂CO₃ | 95% EtOH | Not Specified | Not Specified | Moderate to Excellent | [2] |
| Pd₂(dba)₃ / XPhos | 1.5 | K₃PO₄ | Dioxane/H₂O | 120 (Microwave) | 0.17 | 53 | [3] |
Analysis : Traditional phosphine ligands like triphenylphosphine (PPh₃) are effective but often require higher catalyst loadings and longer reaction times.[4] Bulky, electron-rich Buchwald-type ligands, such as SPhos and XPhos, significantly enhance catalytic activity, allowing for lower catalyst loadings and improved yields, especially with challenging substrates.[5] N-Heterocyclic carbene (NHC) ligands, particularly in pre-formed catalysts like PEPPSI-IPr, have emerged as highly active catalysts, often providing excellent yields with very low catalyst loadings and short reaction times due to their strong σ-donating ability.[1][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following table compares different palladium catalyst systems for the amination of bromopyridines.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / dppp | 5 | NaOt-Bu | Toluene | 80 | 14 | Good | [2] |
| Pd₂(dba)₃ / Xantphos | Not Specified | NaOt-Bu | Toluene | Reflux | Not Specified | 35 | [7] |
| Pd(OAc)₂ / X-Phos | 2 | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [4] |
| XPhos Pd G3 | 2 | NaOtBu | Toluene | 80-110 | Not Specified | Optimized Yields | [1] |
Analysis : The amination of 2-halopyridines can be challenging due to catalyst poisoning by the pyridine nitrogen.[1] Chelating bis(phosphine) ligands like dppp and Xantphos, as well as bulky monophosphine Buchwald ligands like X-Phos, are effective in overcoming this issue.[2][7] Pre-formed palladium catalysts (e.g., XPhos Pd G3) offer convenience and high activity.[1] The choice of base and solvent also plays a crucial role in optimizing reaction conditions.[1]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance. Below is a comparison of catalysts used for the coupling of pyridylzinc reagents with aryl halides.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | 2-5 | THF | RT - 50 | Several to Overnight | Good |[8] | | Pd₂(dba)₃ / X-Phos | Not Specified | Not Specified | Not Specified | Not Specified | High |[9] | | Pd(OAc)₂ / CPhos | 2 | THF/NMP | RT | Not Specified | High |[9] | | Pd-PEPPSI-IPent | Not Specified | Not Specified | Not Specified | Not Specified | Excellent |[3] |
Analysis : The relatively inexpensive Pd(PPh₃)₄ can be employed for the coupling of simple 2-pyridylzinc reagents. For more challenging couplings, particularly with aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands like X-Phos and CPhos are highly effective.[9] Similar to Suzuki coupling, NHC-based catalysts like Pd-PEPPSI-IPent also show excellent performance in Negishi reactions involving pyridyl moieties.[3]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each of the three major coupling reactions discussed.
Suzuki-Miyaura Coupling using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
-
Reaction Setup : To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition : Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1-0.5 M).
-
Reaction : Stir the mixture at 100 °C for 4 hours.
-
Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination using a Buchwald-Type Catalyst (XPhos Pd G3)
-
Reaction Setup : In a glovebox, add the 2-bromopyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.[1]
-
Catalyst Addition : Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).[1]
-
Solvent Addition : Add anhydrous, degassed toluene (to make a 0.1-0.5 M solution).[1]
-
Reaction : Seal the vial and stir the mixture at 80-110 °C. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.[1]
-
Purification : Purify the crude product by flash column chromatography on silica gel.[1]
Negishi Coupling using a Traditional Phosphine Catalyst (Pd(PPh₃)₄)
-
Reaction Setup : Under an inert atmosphere, dissolve the bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Catalyst Addition : To this solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[8]
-
Addition of Organozinc Reagent : Slowly add the 2-pyridylzinc bromide solution (1.2 equivalents) to the reaction mixture at room temperature.[8]
-
Reaction : Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC/MS.[8]
-
Quenching : Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[8]
-
Workup : Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To further clarify the experimental process and the relationships between different catalyst types, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed pyridyl coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stille vs. Suzuki Coupling: A Comparative Guide for C-C Bond Formation
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings stand out as two of the most powerful and versatile methods for the formation of carbon-carbon bonds. Both reactions have been instrumental in the synthesis of complex organic molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries. This guide provides an objective, data-driven comparison of the economic and environmental impacts of Stille and Suzuki couplings, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (e.g., R-SnBu₃) | Organoboron compounds (e.g., R-B(OH)₂) |
| Toxicity of Reagents | High toxicity of organotin compounds.[1] | Generally low toxicity of organoboron reagents.[2][3] |
| Byproducts | Toxic organotin byproducts requiring special disposal. | Non-toxic boronic acid derivatives, often water-soluble.[2] |
| Reaction Conditions | Typically mild, neutral conditions.[4] | Requires a base, which can affect sensitive functional groups.[3] |
| Functional Group Tolerance | Excellent and broad.[4][5] | Good, but can be sensitive to base-labile groups.[6] |
| Reagent Stability | Organostannanes are generally stable to air and moisture.[1][4][5] | Boronic acids can be prone to decomposition.[7] |
Performance Comparison: A Data-Driven Analysis
The choice between Stille and Suzuki coupling often hinges on the specific substrates and desired reaction outcomes. The following tables summarize quantitative data from a comparative study on the functionalization of diazocines, providing a direct comparison of their performance with various aryl bromides.[8][9][10][11]
Table 1: Coupling of Electronically Varied Aryl Bromides [8]
| Aryl Bromide | Coupling Method | Yield (%) |
| 4-Bromoanisole (electron-rich) | Stille | 90 |
| Suzuki | 95 | |
| 1-Bromo-4-nitrobenzene (electron-poor) | Stille | 89 |
| Suzuki | 80 | |
| 4-Bromotoluene | Stille | 92 |
| Suzuki | 91 |
Table 2: Coupling of Sterically Hindered and Heterocyclic Bromides [8]
| Aryl Bromide | Coupling Method | Yield (%) |
| 1-Bromo-2-isopropylbenzene | Stille | 86 |
| Suzuki | 60 | |
| 2-Bromothiophene | Stille | 94 |
| Suzuki | 66 | |
| 4-Bromopyridine | Stille | 90 |
| Suzuki | 57 |
Economic Impact
The economic viability of a synthetic route is a critical consideration in drug development and industrial chemistry. The cost-effectiveness of Stille and Suzuki couplings is influenced by the price of catalysts, ligands, and the organometallic reagents.
Table 3: Illustrative Cost Comparison of Reagents and Catalysts
| Component | Example | Typical Price Range |
| Organostannane | Tributyl(vinyl)tin | ~$200-250 / 100g |
| Organoboron Reagent | Phenylboronic Acid | ~$50-100 / 100g |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ~$100-150 / 5g[12] |
| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | ~$50-80 / 5g |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Generally, organoboron compounds are less expensive than their organotin counterparts.[13] Similarly, simpler palladium sources like Pd(OAc)₂ are more economical than pre-formed complexes like Pd(PPh₃)₄.
Environmental Impact
The principles of green chemistry are increasingly guiding synthetic route design. The environmental impact of a reaction is assessed based on factors such as the toxicity of reagents and byproducts, solvent usage, and waste generation.
Toxicity: The primary environmental concern with the Stille coupling is the high toxicity of organotin compounds.[1] These compounds are known to be persistent in the environment and are subject to stringent regulations.[14] In contrast, organoboron reagents and their byproducts are generally considered to be of low toxicity and more environmentally benign.[2][3][6][15][16]
Waste Management: The disposal of organotin waste requires specific and controlled procedures, such as containment in sealed containers and disposal in controlled landfills.[14][17] The work-up for Stille reactions often involves quenching with reagents like potassium fluoride to precipitate tin byproducts, which then need to be carefully handled.[7] Boron-based byproducts from Suzuki couplings are often water-soluble, facilitating their removal through aqueous extraction.[2]
Green Chemistry Metrics: The E-factor, which is the mass ratio of waste to the desired product, is a useful metric for comparing the environmental footprint of chemical processes. While specific E-factor calculations are highly dependent on the particular reaction and process, the inherent toxicity and disposal requirements of organotin waste generally lead to a less favorable E-factor for the Stille coupling compared to the Suzuki coupling in many applications.
Experimental Protocols
Below are generalized experimental protocols for Stille and Suzuki couplings of an aryl halide.
General Experimental Procedure for Stille Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl halide, organostannane, and Pd(PPh₃)₄.
-
Add the anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Experimental Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.[7]
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 85-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.[2]
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Processes
Catalytic Cycles and Experimental Workflow
Conclusion: Making an Informed Decision
Both the Stille and Suzuki couplings are indispensable tools in modern organic synthesis. The Suzuki coupling is often the preferred method due to the lower toxicity of the organoboron reagents, the ease of byproduct removal, and generally favorable economics.[2] However, the Stille coupling's exceptional functional group tolerance and its ability to proceed under neutral conditions make it a superior choice for substrates that are sensitive to the basic conditions required for the Suzuki reaction or when the corresponding boronic acid is unstable.[7] For complex syntheses, particularly those involving sterically hindered substrates or certain heterocycles, the Stille coupling can provide higher and more reliable yields. Ultimately, the choice between these two powerful reactions should be guided by a careful evaluation of the specific synthetic challenge, including the nature of the substrates, scalability, and economic and environmental considerations.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Stille vs. Suzuki - cross-coupling for the functionalization of diazocines - Universität Bremen [uni-bremen.de]
- 12. 14221-01-3 Cas No. | Tetrakis(triphenylphosphine)palladium | Apollo [store.apolloscientific.co.uk]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. epa.nsw.gov.au [epa.nsw.gov.au]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. stacks.cdc.gov [stacks.cdc.gov]
Safety Operating Guide
Proper Disposal of Trimethyl(2-pyridyl)tin: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling trimethyl(2-pyridyl)tin now have access to a comprehensive guide on its proper disposal. This document outlines essential safety protocols and detailed procedural steps to ensure the safe management and disposal of this hazardous organotin compound, reinforcing our commitment to laboratory safety and environmental responsibility.
This compound is a highly toxic chemical that is fatal if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict disposal procedures is therefore critical to protect laboratory personnel and the environment.
Hazard Profile and Safety Data
A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes key safety information.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and crossbones | Danger | Fatal if swallowed, in contact with skin or if inhaled.[1] |
| Skin Corrosion/Irritation | Exclamation mark | Danger | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Exclamation mark | Danger | Causes serious eye irritation.[1] |
| Hazardous to the Aquatic Environment | Environment | Danger | Very toxic to aquatic life with long lasting effects.[1] |
| Flammable Liquids | None (for this specific compound) | Danger | Combustible liquid.[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of this compound, contaminated materials, and glassware. These procedures should be performed in a designated area, typically a fume hood.[1]
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., butyl rubber).
-
Chemical safety goggles and a face shield.
-
A flame-retardant lab coat.
-
Closed-toe shoes.
-
A respirator may be required depending on the potential for vapor or aerosol generation.[1]
2. Disposal of Unused this compound:
-
Waste Collection: Unused or excess this compound should be collected in a dedicated, properly labeled, and sealed hazardous waste container.[2] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by your institution's environmental health and safety (EHS) department.[1]
3. Decontamination of Glassware and Equipment: Glassware and equipment contaminated with this compound must be decontaminated before being washed and reused.
-
Initial Rinse: Rinse the glassware and equipment with a suitable organic solvent, such as hexanes or toluene.[1] Collect this rinse solvent in a dedicated hazardous waste container labeled as "Organotin Waste."
-
Oxidation: To convert the toxic organotin compounds into less harmful inorganic tin oxides, immerse the rinsed glassware in an oxidizing solution.[3] Two common options are:
-
Post-Oxidation Rinse: After soaking, carefully decant the oxidizing solution into a separate waste container. Rinse the glassware thoroughly with water. This rinse water should also be collected as hazardous waste.
-
Final Cleaning: The decontaminated glassware can now be washed using standard laboratory procedures.
4. Management of Solid Waste:
-
Collection: Any solid waste contaminated with this compound, such as absorbent materials from spills, contaminated gloves, or weighing paper, must be placed in a sealed and clearly labeled hazardous waste bag or container.[2]
-
Disposal: This solid waste should be disposed of through your institution's hazardous waste program.
5. Spill Management:
-
Evacuation: In the event of a large spill, evacuate the area and alert your supervisor and EHS department immediately.
-
Small Spills: For small spills within a fume hood, use an absorbent material or a spill pillow to soak up the liquid.[2]
-
Cleanup: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[2] Decontaminate the spill area using a suitable solvent and then an oxidizing solution as described above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific guidelines and Safety Data Sheets for the most current information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
